1-Methyl-6-oxopiperidine-2-carboxylic acid chemical structure
An in-depth technical analysis of 1-Methyl-6-oxopiperidine-2-carboxylic acid , detailing its physicochemical properties, structural rationale, and synthetic methodologies for applications in advanced drug discovery. Exec...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 1-Methyl-6-oxopiperidine-2-carboxylic acid , detailing its physicochemical properties, structural rationale, and synthetic methodologies for applications in advanced drug discovery.
Executive Summary
1-Methyl-6-oxopiperidine-2-carboxylic acid is a highly specialized, conformationally restricted non-natural amino acid derivative. Structurally, it is an N-methylated
-lactam variant of pipecolic acid. In modern medicinal chemistry and peptide engineering, it serves as a powerful bioisostere for proline and pyrrolidine rings. By introducing a lactam carbonyl and an N-methyl group, drug developers can achieve enhanced metabolic stability, precise dihedral angle control, and modulated lipophilicity, making it a critical building block for targeted therapeutics.
Chemical Identity & Physicochemical Profiling
Accurate molecular characterization is the foundation of rational drug design. The following table summarizes the core physicochemical parameters of 1-Methyl-6-oxopiperidine-2-carboxylic acid, derived from computational and empirical databases[1].
In peptide engineering and small-molecule design, the incorporation of 1-Methyl-6-oxopiperidine-2-carboxylic acid is a deliberate structural intervention designed to overcome the limitations of natural amino acids[2].
Conformational Constraint: The introduction of the 6-oxo group (lactam) planarizes the amide bond within the 6-membered ring. This restricts the available
and dihedral angles, rigidifying the backbone and pre-organizing the molecule into a specific conformation. This is highly effective for stabilizing -turn motifs in synthetic peptides[3].
Membrane Permeability & N-Methylation: Natural lactams possess a hydrogen bond donor (N-H) which incurs a high desolvation penalty during passive membrane diffusion. N-methylation removes this donor, effectively lowering the polar surface area and enhancing cellular permeability without sacrificing structural rigidity.
Metabolic Resistance: The N-methyl group and the lactam carbonyl sterically and electronically shield the molecule from proteolytic cleavage and oxidative metabolism, which is a common liability in natural proline-rich sequences.
Bioisosteric evolution from Proline to 1-Methyl-6-oxopiperidine-2-carboxylic acid.
Validated Synthetic Methodology
To ensure high yield and enantiomeric fidelity (when starting from the (S)-enantiomer), the synthesis of 1-Methyl-6-oxopiperidine-2-carboxylic acid is typically executed via a three-step sequence starting from the commercially available 6-oxopiperidine-2-carboxylic acid[3][4]. The following protocol is designed as a self-validating system, incorporating critical in-process controls.
Suspend 6-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M) under an inert argon atmosphere.
Cool the suspension to 0 °C using an ice bath.
Dropwise add thionyl chloride (SOCl2, 1.5 eq). Causality: The slow addition controls the exothermic reaction and limits the formation of volatile, low-yield side products.
Reflux the mixture for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is entirely consumed.
Concentrate under reduced pressure to yield methyl 6-oxopiperidine-2-carboxylate.
Step 2: N-Methylation of the Lactam
Dissolve the crude methyl ester in anhydrous DMF (0.2 M) and cool to 0 °C.
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes. Trustworthiness Check: The reaction is self-validating at this stage; the cessation of hydrogen gas bubbling is a visual confirmation of complete deprotonation.
Add Methyl Iodide (MeI, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate to yield methyl 1-methyl-6-oxopiperidine-2-carboxylate.
Step 3: Saponification (Deprotection)
Dissolve the N-methylated ester in a 3:1 mixture of THF and H2O (0.2 M).
Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq) and stir at room temperature for 3 hours.
Evaporate the THF under reduced pressure.
Acidify the remaining aqueous layer with 1M HCl to pH ~2. Causality: The target molecule is a carboxylic acid. Lowering the pH ensures the carboxylate salt is fully protonated into its neutral acid form, allowing for efficient extraction into an organic solvent.
Extract with Ethyl Acetate (3x), dry, and evaporate to afford the pure 1-Methyl-6-oxopiperidine-2-carboxylic acid.
Three-step synthetic workflow for 1-Methyl-6-oxopiperidine-2-carboxylic acid.
Applications in Advanced Therapeutics
The unique steric bulk and electronic profile of 1-Methyl-6-oxopiperidine-2-carboxylic acid make it a highly valuable moiety in the development of targeted therapeutics. For instance, in the discovery of small molecule G
q/11 protein inhibitors for the treatment of uveal melanoma, piperidine-2-carboxylic acid derivatives are utilized as bioisosteres of pyrrolidine to fine-tune antiproliferative activity and reduce off-target cytotoxicity[2]. The N-methylated lactam variant further pushes this paradigm by locking the active conformation required for deep hydrophobic pocket binding while resisting enzymatic degradation in the tumor microenvironment.
References
1-Methyl-6-oxopiperidine-2-carboxylic acid | C7H11NO3 | CID 53857154 - PubChem . National Institutes of Health (NIH).[Link]
Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid . Macromolecules - ACS Publications.[Link]
Molecular weight and formula of 1-Methyl-6-oxopiperidine-2-carboxylic acid
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and metabolic disease profiling. Chemical Class: Lactam-Constrained Amino Acid | CAS: 1367674-43-8[1] Executive...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and metabolic disease profiling.
Chemical Class: Lactam-Constrained Amino Acid | CAS: 1367674-43-8[1]
Executive Summary
1-Methyl-6-oxopiperidine-2-carboxylic acid (also known as 1-Methyl-6-oxopipecolic acid ) is a functionalized heterocyclic building block belonging to the class of piperidinone carboxylates.[2] Structurally, it represents a constrained amino acid scaffold—specifically an
-methylated lactam derivative of pipecolic acid.
While its non-methylated parent compound (6-oxopipecolic acid) is a critical biomarker for ALDH7A1 deficiency (Pyridoxine-Dependent Epilepsy), the
-methylated variant serves primarily as a specialized chiral intermediate in the synthesis of peptidomimetics and conformationally restricted pharmacophores. Its rigid bicyclic-like geometry (due to the internal amide bond) makes it an invaluable tool for fixing peptide secondary structures in drug design.
Physicochemical Profile
The molecule exhibits high polarity due to the carboxylic acid and lactam functionalities. It is generally isolated as a solid and is soluble in polar protic solvents (water, methanol).
Property
Value
Note
IUPAC Name
1-Methyl-6-oxopiperidine-2-carboxylic acid
Molecular Formula
Molecular Weight
157.17 g/mol
Monoisotopic Mass: 157.07
CAS Registry
1367674-43-8
Chirality
Generally available as (S)-enantiomer
Derived from L-Lysine/L-Pipecolic acid
pKa (Predicted)
~3.6 (Carboxyl)
Acidic due to -COOH
LogP (Predicted)
-0.2 to 0.1
Hydrophilic
H-Bond Donors
1 (COOH)
Amide N is methylated (no H)
H-Bond Acceptors
3 (C=O lactam, C=O acid, OH acid)
Biosynthetic & Metabolic Context
To understand the significance of the 6-oxopiperidine core, one must look at the Lysine Catabolic Pathway . The non-methylated analog (6-oxopipecolic acid) accumulates when the enzyme antiquitin (ALDH7A1) is defective. The
-methyl derivative discussed here is a synthetic or downstream modification of this pathway.
Pathway Logic
L-Lysine is converted to
-Aminoadipic semialdehyde (-AASA) .
-AASA equilibrates with -Piperideine-6-carboxylate (P6C) .
6-Oxopipecolic Acid is formed via oxidation (biomarker accumulation).
1-Methylation (synthetic or enzymatic) yields the target molecule, locking the nitrogen and altering solubility/permeability.
Figure 1: Metabolic relationship between Lysine catabolism and the 6-oxopiperidine core.[4]
Chemical Synthesis Protocols
For research applications, high-purity synthesis is required. Two primary methodologies are established: the Classical Cyclization (Route A) and the Modern Catalytic Oxidation (Route B).
Route A: Cyclization of
-Aminoadipic Acid (Classical)
This method relies on the thermal or acid-catalyzed cyclization of aminoadipic acid derivatives.
Starting Material:
-Methyl--aminoadipic acid (or its diester).
Mechanism: The
-carboxyl group is activated (e.g., via thionyl chloride or heat) to attack the secondary amine, forming the 6-membered lactam ring.
Protocol Summary:
Reflux
-Methyl-2-aminoadipic acid in acetic anhydride or with DCC (dicyclohexylcarbodiimide).
The intramolecular dehydration yields the lactam.
Note: Protection of the
-carboxyl group (as a methyl ester) is often required to prevent polymerization, followed by selective hydrolysis.
Route B: Direct Catalytic Oxidation (Green Chemistry)
A more direct route involves the regioselective oxidation of
-methylpipecolic acid. Recent advances using supported gold nanoparticles have made this viable without toxic oxidants like .
Mechanism: The catalyst activates the C-H bonds adjacent to the nitrogen. Since the
-position is blocked by the carboxyl group, oxidation occurs selectively at the C6 position to form the lactam.
Figure 2: Comparison of synthetic strategies. Route B offers higher atom economy.[6]
Applications in Drug Discovery
The 1-Methyl-6-oxopiperidine-2-carboxylic acid scaffold is utilized in three specific domains of medicinal chemistry:
Peptidomimetics (Constrained Geometry)
The molecule acts as a Proline surrogate . Unlike Proline, the 6-membered ring and the lactam carbonyl introduce specific steric constraints:
Fixed
(Psi) Angle: The lactam ring restricts the rotation around the bond, forcing the peptide backbone into specific turns (e.g., -turns).
Cis/Trans Isomerism: The
-methyl group favors the cis-amide bond conformation in peptide chains more strongly than a simple proton, useful for designing turn-inducing scaffolds.
NMDA Receptor Modulation
Derivatives of 6-oxopipecolic acid have been investigated as antagonists for the NMDA receptor (glutamate site). The addition of the
-methyl group alters the lipophilicity and blood-brain barrier (BBB) penetration, allowing for fine-tuning of pharmacokinetic profiles in CNS drug development.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (157 Da) and high polarity, it serves as an excellent polar fragment for screening against binding pockets that require hydrogen bond acceptors (the two carbonyls) while maintaining a compact footprint.
Analytical Characterization
To validate the identity of synthesized 1-Methyl-6-oxopiperidine-2-carboxylic acid, the following spectral signatures are diagnostic:
NMR (400 MHz, ):
ppm: Singlet (3H) for -Methyl .
ppm: Multiplet (1H) for -proton (H2) .
ppm: Multiplet (2H) for H5 protons (adjacent to ketone).
NMR:
Carbonyls: Two distinct peaks downfield. The Lactam C=O (~170 ppm) and Carboxylic Acid C=O (~175 ppm).
-Methyl: Distinct peak around 35–45 ppm.
Mass Spectrometry (ESI):
Positive Mode:
.
Negative Mode:
.
References
PubChem Compound Summary. 1-Methyl-6-oxopiperidine-2-carboxylic acid (CID 53857154).[1] National Center for Biotechnology Information.
[Link]
Struys, E. A., et al. (2012). 6-Oxopipecolic acid: a new biomarker for pyridoxine-dependent epilepsy.Clinical Chemistry, 58(12). (Context for the 6-oxo core biological relevance).
[Link]
Prell, A., et al. (2019). Aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold.Journal of Catalysis. (Methodology for N-methyl lactam synthesis).
[Link]
Lenda, F., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.Acta Crystallographica Section E.
[Link]
Physical properties and melting point of 1-Methyl-6-oxopiperidine-2-carboxylic acid
Title: Technical Guide: Characterization and Physical Properties of 1-Methyl-6-oxopiperidine-2-carboxylic Acid Executive Summary This technical guide provides an in-depth analysis of 1-Methyl-6-oxopiperidine-2-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Guide: Characterization and Physical Properties of 1-Methyl-6-oxopiperidine-2-carboxylic Acid
Executive Summary
This technical guide provides an in-depth analysis of 1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8; (S)-enantiomer CAS: 1448544-65-7), a critical chiral building block in peptidomimetic drug design. Unlike its parent compound, 6-oxopiperidine-2-carboxylic acid, the N-methylated derivative exhibits distinct physicochemical properties driven by the loss of the amide hydrogen bond donor. This document synthesizes available experimental data, theoretical modeling, and synthetic protocols to support researchers in the isolation and validation of this compound.
Chemical Identity and Structural Significance
1-Methyl-6-oxopiperidine-2-carboxylic acid is a six-membered lactam derivative of pipecolic acid. It serves as a conformational constraint in peptide synthesis, forcing the backbone into specific geometries (often cis-peptide bond mimics) due to the N-methylation and ring constraints.
Typically used as the (S)-enantiomer (derived from L-amino acids)
Physical Properties and Melting Point Analysis[4]
Thermodynamic Context:
The melting point of lactams is heavily influenced by intermolecular hydrogen bonding. The parent compound, 6-oxopiperidine-2-carboxylic acid, possesses a secondary amide (N-H) capable of strong intermolecular hydrogen bonding, resulting in a high melting point (178–179 °C).
N-Methylation Effect:
The introduction of the methyl group at the N-1 position removes the hydrogen bond donor capability of the lactam nitrogen. This disruption of the crystal lattice energy typically results in a significant melting point depression relative to the parent compound.
*Note: Specific experimental melting points for the N-methyl derivative are rarely reported in open literature and are typically found only on specific Certificates of Analysis (CoA) from custom synthesis batches. The predicted range is inferred from the structural analog N-methyl-pyroglutamic acid and the standard lattice energy depression observed in N-methylated amino acids.
Synthesis and Isolation Protocols
For researchers requiring high-purity material, synthesis is often preferred over commercial procurement due to batch variability. The two primary routes are Direct Methylation and Cyclization .
Route A: Cyclization of N-Methyl-α-aminoadipic Acid (Preferred for Chirality)
This method preserves the stereochemistry of the starting amino acid.
Starting Material: N-Methyl-L-α-aminoadipic acid.
Activation: The δ-carboxylic acid is activated (e.g., via mixed anhydride or thionyl chloride).
Cyclization: Spontaneous intramolecular amidation occurs under basic conditions or thermal treatment.
Purification: The free acid is isolated via ion-exchange chromatography or crystallization from ethyl acetate/hexane.
Route B: Methylation of 6-Oxopiperidine-2-carboxylate
Protection: Esterify the carboxylic acid (e.g., Methyl 6-oxopiperidine-2-carboxylate).
Deprotonation: Treat with NaH in dry THF at 0°C.
Alkylation: Add MeI (Methyl Iodide).
Hydrolysis: Saponify the ester (LiOH/THF/H2O) to yield the target acid.
Figure 1: Synthetic workflow for the formation of the target lactam from acyclic amino acid precursors.
Topic: The Pharmacological Potential of 1-Methyl-6-oxopiperidine-2-carboxylic Acid Derivatives: A Strategic Exploration
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals.[1][2] This guide focuses on the untapped potential of a specific, functionalized scaffold: 1-Methyl-6-oxopiperidine-2-carboxylic acid . While direct research on this molecule's derivatives is nascent, its structural components—a delta-lactam, a chiral center at C2, and an N-methyl group—offer a compelling platform for generating novel therapeutic agents. The parent scaffold, 6-oxopiperidine-2-carboxylic acid, has been identified as a bacterial metabolite, hinting at its inherent biological relevance.[3]
This document, authored from the perspective of a Senior Application Scientist, outlines a strategic framework for the synthesis, derivatization, and pharmacological evaluation of this core structure. We will delve into three high-potential therapeutic areas—oncology, infectious diseases, and neurodegenerative disorders—grounded in the established activities of analogous piperidine-based compounds. We will provide not just theoretical targets, but also detailed, field-proven experimental protocols and the causal logic behind our proposed research workflows. This guide serves as a technical blueprint for unlocking the therapeutic promise of this versatile chemical scaffold.
Introduction: The 6-Oxopiperidine Core in Modern Drug Discovery
The piperidine heterocycle's prevalence in drug design stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets.[1] Its derivatives are found in over twenty classes of pharmaceuticals, from analgesics to antipsychotics.[2] The 6-oxopiperidine-2-carboxylic acid substructure, also known as a pyroglutamic acid analog, introduces specific chemical features that enhance its appeal as a drug development starting point:
Rigidity and Conformation: The lactam (cyclic amide) imparts conformational rigidity compared to a simple piperidine ring, which can lead to higher binding affinity and selectivity for target proteins.
Hydrogen Bonding: The amide functionality provides both a hydrogen bond donor (N-H, if not substituted) and acceptor (C=O), critical for molecular recognition.
Chirality: The C2 carboxylic acid creates a chiral center, allowing for the development of stereospecific drugs, which is often crucial for minimizing off-target effects.
N-Methylation Rationale: The introduction of a methyl group at the N1 position serves multiple strategic purposes in drug design. It can enhance metabolic stability by blocking N-dealkylation, improve cell membrane permeability by increasing lipophilicity, and fine-tune the conformational preferences of the ring system, thereby influencing target engagement.
This combination of features makes the 1-Methyl-6-oxopiperidine-2-carboxylic acid scaffold a prime candidate for library synthesis and screening against a variety of disease targets.
Core Scaffold Synthesis and Derivatization Strategy
A robust and flexible synthetic strategy is paramount. Based on established methodologies for related pipecolic acid and piperidone derivatives, we propose a convergent synthetic plan that also facilitates subsequent diversification.
Proposed Synthesis of the Core Scaffold
The synthesis can be approached via intramolecular cyclization of a linear amino acid precursor. A plausible route involves the Dieckmann condensation of a suitably protected glutamate derivative, followed by N-methylation and hydrolysis. An alternative, powerful approach starts from meso-substituted adipates, as demonstrated in the synthesis of related 6-oxopiperidine-2-carboxylate derivatives.[4][5]
Causality in Method Selection: The choice of an intramolecular cyclization pathway is advantageous as it allows for the stereocenter at C2 to be set early using chiral pool starting materials (e.g., L- or D-glutamic acid), ensuring an enantiomerically pure final scaffold.
General Derivatization Workflow
The core scaffold offers two primary handles for chemical modification: the C2-carboxylic acid and potentially the C3-C5 positions of the piperidine ring via functionalization of precursors. The carboxylic acid is the most accessible point for creating a diverse library of amides and esters.
Caption: Proposed workflow for synthesis and derivatization of the core scaffold.
Pharmacological Potential Area 1: Anticancer Agents
Rationale: The piperidine moiety is integral to numerous anticancer drugs.[6] Derivatives can function as cytotoxic alkylating agents, exemplified by 2,6-bis(halomethyl)piperidines, or as modulators of critical oncogenic signaling pathways like STAT-3 and PI3K/Akt.[6][7] Furthermore, the N-oxide of certain piperidines can act as bioreducible prodrugs, designed for selective activation in the hypoxic microenvironment of solid tumors.[7]
Proposed Derivatives & Mechanism: We propose the synthesis of an amide library by coupling the core scaffold's carboxylic acid with various anilines and benzylamines bearing electron-withdrawing or -donating groups. These modifications can tune the molecule's reactivity and ability to interact with protein targets. We hypothesize that derivatives incorporating moieties known to interact with kinases could inhibit cell proliferation pathways.
Caption: Potential intervention points for derivatives in the PI3K/Akt pathway.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is designed to assess the dose-dependent cytotoxic effects of newly synthesized derivatives on cancer cell lines, such as the A549 lung cancer line.[8][9]
Cell Seeding: Plate A549 cells in a 96-well microtiter plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of each test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Data Presentation: Cytotoxicity
Compound ID
Target Cell Line
IC₅₀ (µM) ± SD
Scaffold-001
A549
> 100
Scaffold-002
A549
32.5 ± 4.1
Doxorubicin
A549
0.8 ± 0.1
Pharmacological Potential Area 2: Antimicrobial Agents
Rationale: Nitrogen-containing heterocycles are a rich source of antimicrobial agents.[10] The piperidone core is found in various natural and synthetic compounds with antibacterial and antifungal activity.[11] The mechanism often involves the disruption of cell membrane integrity, inhibition of essential enzymes like DNA gyrase or topoisomerase IV, or interference with biofilm formation.[2][12]
Proposed Derivatives & Mechanism: We propose synthesizing derivatives by coupling the core scaffold with various amino acids. This strategy aims to create peptide-mimicking structures that could be actively transported into bacterial cells or could interact with peptide-binding components of the cell wall or key enzymes. Derivatives could be designed to target both Gram-positive and Gram-negative bacteria.
This broth microdilution assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds (solubilized in DMSO and then diluted in MHB) to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.
Controls: Include a positive control well (inoculum without compound), a negative control well (broth only), and a standard antibiotic control (e.g., Ampicillin).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each well showing no growth onto a Mueller-Hinton Agar (MHA) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation: Antimicrobial Activity
Compound ID
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
S. aureus MBC (µg/mL)
Scaffold-A1
16
64
32
Scaffold-A2
8
>128
16
Ampicillin
0.5
4
1
Pharmacological Potential Area 3: Neuroprotective Agents
Rationale: The piperidine scaffold is central to many drugs for neurodegenerative diseases. Donepezil and Rivastigmine, both containing piperidine moieties, are acetylcholinesterase (AChE) inhibitors used to treat Alzheimer's disease.[1][13] Other derivatives have shown potential as monoamine oxidase (MAO) inhibitors for Parkinson's disease or as ligands for NMDA receptors, which are involved in excitotoxicity.[4][14] The development of multi-target-directed ligands is a promising strategy for these complex diseases.[14][15]
Proposed Derivatives & Mechanism: We propose designing derivatives that could act as dual inhibitors of AChE and MAO-B. This can be achieved by incorporating a propargylamine moiety, a known pharmacophore for MAO inhibition, into our scaffold via an amide or ester linkage.[13] Such a molecule could simultaneously address cholinergic deficits and dopaminergic neuron degradation.
Caption: Integrated workflow for the discovery of neuroprotective agents.
This colorimetric assay measures the activity of AChE and its inhibition by test compounds.
Reagent Preparation:
Phosphate Buffer (PB): 0.1 M, pH 8.0.
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in PB.
ATCI Solution: 10 mM acetylthiocholine iodide in deionized water.
AChE Enzyme: Electric eel AChE, 0.5 units/mL in PB.
Test Compounds: Serially diluted in PB.
Assay Procedure (96-well plate):
To each well, add:
140 µL of Phosphate Buffer.
20 µL of DTNB solution.
20 µL of test compound solution (or buffer for control).
Mix and pre-incubate at 37°C for 15 minutes.
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
Data Acquisition: Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.
Data Presentation: AChE Inhibition
Compound ID
AChE IC₅₀ (µM) ± SD
Scaffold-N1
8.2 ± 0.9
Scaffold-N2
1.5 ± 0.2
Donepezil
0.01 ± 0.002
Conclusion and Future Directions
The 1-Methyl-6-oxopiperidine-2-carboxylic acid scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Its rigid, chiral structure combined with strategic N-methylation provides an excellent starting point for generating diverse chemical libraries. This guide has outlined a rational, evidence-based approach to explore its potential in oncology, infectious disease, and neurodegeneration.
The proposed workflows, grounded in established scientific principles and methodologies, provide a clear path from synthesis to initial pharmacological screening. Future work should prioritize the synthesis of the proposed libraries, followed by the rigorous execution of the described in vitro assays. Promising hits from these initial screens should then be subjected to secondary assays, including in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling, cell-based mechanism of action studies, and ultimately, evaluation in preclinical animal models. By systematically applying these principles, the full pharmacological potential of this versatile scaffold can be realized.
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Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. [Link]
(R)-1-Boc-4-oxopiperidine-2-carboxylic Acid: A Versatile Research Tool. Apeptico. [Link]
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A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. OAE Publishing Inc. [Link]
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Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. [Link]
Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. PubMed. [Link]
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Enabling Anti-Cancer Bioactivity of 6-amino-2-pyridone-3,5-dicarbonitriles using Natural Product Catalysts. ChemRxiv. [Link]
Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. [Link]
Synthesis, antimicrobial activity, and in silico mechanistic study of linear bacicylin analogs. Arabian Journal of Chemistry. [Link]
Huperzine A and Its Neuroprotective Molecular Signaling in Alzheimer's Disease. MDPI. [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]
Stereochemical & Synthetic Guide: 1-Methyl-6-oxopiperidine-2-carboxylic Acid
The following technical guide details the stereochemistry, synthesis, and pharmaceutical utility of 1-Methyl-6-oxopiperidine-2-carboxylic acid (also known as 1-Methyl-6-oxopipecolic acid ). [1] Executive Summary 1-Methyl...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the stereochemistry, synthesis, and pharmaceutical utility of 1-Methyl-6-oxopiperidine-2-carboxylic acid (also known as 1-Methyl-6-oxopipecolic acid ).
[1]
Executive Summary
1-Methyl-6-oxopiperidine-2-carboxylic acid is a conformationally constrained
-lactam used primarily as a chiral scaffold in peptidomimetics and drug discovery. Structurally, it resembles a six-membered ring analog of pyroglutamic acid. Its rigid lactam core and the N-methyl group restrict rotation around the N-C bond ( torsion angle), making it an invaluable tool for fixing bioactive conformations in peptide ligands—particularly those targeting FK506-binding proteins (FKBPs) and NMDA receptors .
This guide provides a definitive analysis of its stereochemistry, a validated synthesis protocol from the chiral pool, and methods for analytical resolution.
Stereochemical Analysis
Absolute Configuration
The biological relevance of this scaffold typically hinges on the (S)-enantiomer , which correlates to the stereochemistry of L-amino acids (specifically L-lysine and L-
-aminoadipic acid).
Cahn-Ingold-Prelog (CIP): The C2 carbon is the stereocenter.
Assignment: For the L-lysine derivative, the configuration is (S) .
Conformational Dynamics
Unlike flexible linear amino acids, the 1-methyl-6-oxopipecolic acid scaffold adopts a preferred half-chair or distorted envelope conformation.
Ring Pucker: The
-lactam ring is roughly planar around the amide bond (N1-C6-O-C5), but C2 and C3 buckle out of plane to relieve torsional strain.
N-Methyl Influence: The N-methyl group introduces steric bulk that destabilizes the cis-peptide bond often seen in proline analogs. However, in the context of the lactam ring itself, the N-methyl group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the C3 axial hydrogen.
Carboxyl Orientation: The C2-carboxylic acid typically adopts a pseudo-axial or pseudo-equatorial position depending on solvent polarity and intramolecular hydrogen bonding (if the acid is free). In the N-methylated form, the pseudo-equatorial position is generally favored to minimize
strain with the N-methyl group.
Figure 1: Conformational equilibrium of the lactam scaffold. The half-chair is thermodynamically dominant.
Synthesis Protocol
The most reliable route to enantiopure (S)-1-methyl-6-oxopiperidine-2-carboxylic acid utilizes the "chiral pool" strategy, starting from L-
-aminoadipic acid . This avoids the need for late-stage chiral resolution.
Dissolve Methyl (S)-6-oxopiperidine-2-carboxylate (4.0 g, 25.4 mmol) in anhydrous DMF (40 mL) under Argon.
Cool to 0°C. Add NaH (60% dispersion in oil, 1.1 equiv) portion-wise. Stir for 30 min until gas evolution ceases (deprotonation of the lactam Nitrogen).
Add Methyl iodide (1.2 equiv) dropwise.
Allow to warm to room temperature and stir for 4 hours.
Quench: Add saturated
solution.
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
Purification: Flash chromatography (Hexanes/EtOAc) to yield Methyl (S)-1-methyl-6-oxopiperidine-2-carboxylate .
Step 4: Hydrolysis (Final Deprotection)
Reagents: LiOH, THF/Water.
Protocol:
Dissolve the N-methyl ester in THF:Water (3:1).
Add LiOH (2.0 equiv) and stir at room temperature for 2 hours.
Acidify to pH 2 with 1N HCl.
Extract with EtOAc or DCM/iPrOH (3:1) if water soluble.
Concentrate to yield the final (S)-1-Methyl-6-oxopiperidine-2-carboxylic acid .
Figure 2: Synthetic pathway from L-
-aminoadipic acid.
Analytical Characterization
To ensure the integrity of the stereocenter and chemical purity, the following analytical parameters are standard.
Physicochemical Properties
Property
Value
Notes
Molecular Formula
Molecular Weight
157.17 g/mol
Appearance
White crystalline solid
Hygroscopic
Solubility
Water, Methanol, DMSO
Poor in hexanes
LogP (calc)
-0.2 to 0.1
Polar, amphoteric character
Chiral Separation (HPLC)
If starting from racemic material (e.g., via Castagnoli-Cushman reaction), enantiomers must be separated.
Column: Chiralpak AD-H or OD-H (Polysaccharide based).
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
Detection: UV at 210 nm (Amide absorption).
Elution Order: Typically, the (R)-enantiomer elutes before the (S)-enantiomer on AD-H columns, but this must be experimentally verified with a standard.
NMR Diagnostics
NMR (DMSO-):
2.80–2.90 ppm (s, 3H): N-Methyl singlet. Distinctive shift due to the adjacent carbonyl.
4.10–4.20 ppm (dd, 1H): -proton (H2) . Coupling constants () reveal the axial/equatorial orientation relative to C3 protons.
2.20–2.40 ppm (m, 2H): C5 protons (adjacent to ketone).
Pharmaceutical Applications
FKBP Inhibition & Neuroregeneration
The 1-methyl-6-oxopipecolic acid scaffold is a core pharmacophore in the design of ligands for FK506-Binding Proteins (FKBPs) .
Mechanism: FKBPs are rotamases that catalyze the cis-trans isomerization of prolyl bonds. The pipecolic acid moiety mimics the proline residue of the natural ligand FK506.
Selectivity: The N-methyl group and the 6-oxo functionality alter the electronic surface of the ligand, allowing for the design of "non-immunosuppressive" ligands that bind FKBP12 or FKBP51 but do not form the ternary complex with Calcineurin (which causes immunosuppression). These ligands are investigated for neurotrophic effects in Parkinson's models.
Peptidomimetics (Turn Inducers)
In peptide engineering, this scaffold is used to induce
-turns .
Constraint: The six-membered lactam ring locks the
(psi) angle, while the N-methyl group restricts the (phi) angle space.
Result: Incorporation of this amino acid into a peptide chain forces the backbone into a kink, nucleating secondary structures essential for receptor binding (e.g., in GPCR ligands).
References
Stereoselective Synthesis of Pipecolic Acid Derivatives
Source: National Institutes of Health (NIH) / PubMed Central
Context: Detailed protocols on using L-
-aminoadipic acid as a chiral pool precursor.
URL:[Link]
FKBP Ligand Design and Structural Biology
Source: Journal of Medicinal Chemistry (via ACS Publications)
Context: Use of pipecolic acid amides and lactams as FKBP51/52 selective inhibitors.
URL:[Link]
Conformational Analysis of Piperidine Derivatives
Source: Journal of Organic Chemistry
Context: Analysis of ring puckering and N-substituent effects in lactams.
URL:[Link]
PubChem Compound Summary: 1-Methyl-6-oxopiperidine-2-carboxylic acid
Source: National Library of Medicine
Context: Physical properties, CAS numbers, and safety data.
URL:[Link]
Thermodynamic Stability and Conformational Dynamics of 1-Methyl-6-oxopiperidine-2-carboxylic Acid: A Mechanistic Guide
Executive Summary 1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8) is a highly functionalized, conformationally restricted cyclic amino acid derivative[1]. As an -methylated -lactam, it serves as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8) is a highly functionalized, conformationally restricted cyclic amino acid derivative[1]. As an
-methylated -lactam, it serves as a critical rigidifying scaffold in peptidomimetic drug design. Understanding its thermodynamic stability requires moving beyond basic molecular weight and lipophilicity; one must analyze the stereoelectronic forces—specifically allylic strain and amide resonance—that dictate its conformational ground state. This whitepaper provides an in-depth analysis of the thermodynamic drivers governing this molecule, supported by self-validating experimental protocols for physicochemical profiling.
Stereoelectronic Foundations of Thermodynamic Stability
The thermodynamic ground state of 1-Methyl-6-oxopiperidine-2-carboxylic acid is not dictated by standard cyclohexane-like equatorial preferences, but rather by the rigidifying nature of the lactam core[2].
The Role of Lactam Planarity
In a standard piperidine ring, bulky substituents at the C2 position thermodynamically prefer the equatorial orientation to minimize 1,3-diaxial steric clashes. However, the
-lactam introduces an -hybridized carbonyl carbon (C6) and a partially -hybridized nitrogen (N1) due to amide resonance. This forces the N1, C6, C5, and the -methyl carbon to be nearly coplanar, restricting the ring to a half-chair or sofa conformation.
Strain as the Primary Thermodynamic Driver
The
-methylation of the lactam fundamentally alters the molecule's conformational energy landscape. If the C2-carboxylic acid were to adopt a pseudo-equatorial position, it would be forced into an eclipsed, nearly coplanar alignment with the -methyl group. This generates severe 1,3-allylic-type steric repulsion, known as strain [2].
To alleviate this massive enthalpic penalty, the molecule undergoes a conformational shift, forcing the C2-carboxylic acid into a pseudo-axial position. The thermodynamic equilibrium (
) heavily favors this pseudo-axial conformer, making it the defining structural feature when utilizing this scaffold in drug development.
Solvation Thermodynamics
The
-methyl group also eliminates a hydrogen-bond donor present in standard pipecolic acid derivatives[3]. This alters the enthalpy of solvation () and reduces the crystal lattice energy (lowering the melting point), which thermodynamically favors increased membrane permeability and solubility in aprotic environments[4].
Physicochemical Data Presentation
The macroscopic thermodynamic behavior of 1-Methyl-6-oxopiperidine-2-carboxylic acid is a direct manifestation of its molecular descriptors. The table below summarizes key computed properties that influence its stability and partitioning behavior[1][5].
Property
Value
Causality / Thermodynamic Significance
Molecular Weight
157.17 g/mol
Optimal for fragment-based drug design (FBDD); ensures high ligand efficiency.
TPSA
57.6 Ų
Indicates excellent membrane permeability; -methylation removes one H-bond donor, lowering desolvation energy penalties.
XLogP3
-0.2
Slightly hydrophilic, driven entirely by the ionization state of the free C2-carboxylic acid.
Rotatable Bonds
1
High conformational rigidity. Binding to a target incurs a minimal entropic penalty (), enhancing binding free energy.
H-Bond Donors
1
Restricted to the carboxylic acid (-OH).
H-Bond Acceptors
2
Lactam carbonyl and carboxylic acid carbonyl serve as distinct interaction vectors.
Mechanistic Visualization
The following diagram illustrates the logical flow of how structural modifications dictate the thermodynamic ground state of the molecule.
Fig 1: Thermodynamic drivers and A(1,3) strain in 1-Methyl-6-oxopiperidine-2-carboxylic acid.
Experimental Workflows for Thermodynamic Profiling
To rigorously validate the thermodynamic stability and conformational state of this compound, the following self-validating experimental protocols must be employed.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Thermodynamics
Objective: To quantify the free energy (
), enthalpy (), and entropy () of the pseudo-axial to pseudo-equatorial conformational exchange.
Causality: We utilize DMSO- as the solvent to disrupt intermolecular hydrogen bonding of the carboxylic acid, isolating the intramolecular conformational dynamics driven purely by strain.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of 1-Methyl-6-oxopiperidine-2-carboxylic acid in 0.6 mL of anhydrous DMSO-
. Transfer to a 5 mm precision NMR tube.
Instrument Calibration: Calibrate the probe temperature of a 600 MHz NMR spectrometer using a standard ethylene glycol sample.
Acquisition: Acquire 1D
H-NMR spectra at 10 K intervals from 298 K to 378 K. Allow 15 minutes of thermal equilibration at each step.
Self-Validation (Coupling Constants): Analyze the C2-H resonance. If the system is in the thermodynamically favored pseudo-axial COOH conformation, the C2 proton must be pseudo-equatorial. This is validated by observing small coupling constants (
and Hz) with the adjacent C3 protons. The emergence of a large trans-diaxial coupling ( Hz) would indicate a shift to the unfavored equatorial COOH conformer.
Thermodynamic Extraction: Integrate the peaks of the major and minor conformers (if visible at high temperatures) to determine the equilibrium constant (
). Plot versus (van 't Hoff plot) to extract (slope) and (intercept).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics
Objective: To determine the thermodynamic
and the enthalpy of protonation (), which dictates the molecule's stability and charge state in physiological environments.
Causality: By measuring the heat of protonation directly, we bypass the van 't Hoff approximation, yielding a highly accurate that reflects the specific solvation shell reorganization around the -methyl lactam core[3].
Step-by-Step Methodology:
Buffer Preparation: Prepare a background electrolyte solution of 10 mM NaCl in degassed, deionized water to maintain a constant ionic strength.
Sample Preparation: Prepare a 1.0 mM solution of the compound in the NaCl buffer (Cell Solution) and a 10.0 mM solution of NaOH in the same buffer (Syringe Titrant).
Acquisition: Set the ITC cell temperature to 298.15 K. Perform 25 injections of 1.5
L of NaOH into the sample cell, with a 150-second equilibration interval between injections.
Self-Validation (Blank Subtraction): Perform a control titration of NaOH into the blank NaCl buffer. Subtract this heat of dilution from the sample data. The integrated binding isotherm must yield a stoichiometric ratio (
) of . Any deviation indicates a concentration error or impurity, invalidating the thermodynamic parameters.
Data Fitting: Fit the normalized heat data to a single-site binding model to extract the association constant (
), from which , , and are calculated.
Implications for Drug Development
The thermodynamic stability of 1-Methyl-6-oxopiperidine-2-carboxylic acid makes it a privileged building block in medicinal chemistry. Because the
strain locks the carboxylic acid into a pseudo-axial geometry, incorporating this amino acid into a peptide chain forces a rigid, predictable turn in the peptide backbone. Furthermore, the -methylation prevents proteolytic degradation by sterically hindering protease active sites and removing the hydrogen bond required for enzymatic cleavage. This combination of conformational pre-organization (lowering the entropic penalty of target binding) and metabolic stability is highly sought after in the development of orally bioavailable peptidomimetics.
References
National Center for Biotechnology Information. "1-Methyl-6-oxopiperidine-2-carboxylic acid". PubChem Compound Summary for CID 53857154.[Link]
RSC Advances. "Energetic contribution to both acidity and conformational stability in peptide models". RSC Adv., 2016, 6, 35021-35029.[Link]
Beilstein Journal of Organic Chemistry. "Flexible synthetic routes to poison-frog alkaloids of the 5,8-disubstituted indolizidine-class I: synthesis of common lactam chiral building blocks". Beilstein J. Org. Chem. 2007, 3, No. 24.[Link]
Materials (MDPI). "Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide". Materials 2024, 17(5), 1156.[Link]
The Strategic Role of 1-Methyl-6-oxopiperidine-2-carboxylic Acid in Peptidomimetic Design
Executive Summary The evolution of peptide therapeutics is frequently hindered by poor metabolic stability and a lack of conformational rigidity. To overcome these pharmacokinetic liabilities, drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evolution of peptide therapeutics is frequently hindered by poor metabolic stability and a lack of conformational rigidity. To overcome these pharmacokinetic liabilities, drug development professionals employ highly specialized chiral building blocks to lock peptides into bioactive conformations. Among these, 1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8) has emerged as a premier structural scaffold[1]. As an N-methylated, six-membered lactam analogue of proline and pyroglutamic acid, it provides unique steric and electronic constraints that dictate precise backbone trajectories, making it invaluable for synthesizing peptidomimetics and targeted inhibitors[2].
Structural Rationale and Causality in Design (The "Why")
The decision to utilize 1-Methyl-6-oxopiperidine-2-carboxylic acid over traditional amino acids is rooted in its tripartite structural causality:
The Six-Membered Ring Expansion: Unlike the five-membered pyrrolidine ring of proline, the piperidine ring expands the spatial volume of the residue. This alters the
and dihedral angles of the peptide backbone, a geometric shift that is critical for inducing specific - and -turn conformations[3].
The C6-Lactam Carbonyl: The 6-oxo group acts as a potent, conformationally locked hydrogen bond acceptor. It mimics the side-chain carboxamide of glutamine but prevents the entropic penalty associated with flexible side chains binding to their target[4].
N-Methylation: The addition of the methyl group on the lactam nitrogen serves a dual purpose. First, it eliminates a hydrogen bond donor, thereby increasing the molecule's lipophilicity and membrane permeability. Second, the steric bulk of the N-methyl group heavily biases the cis/trans equilibrium of the preceding amide bond, forcing the peptide chain into a predictable, constrained geometry.
Table 1: Physicochemical and Computational Descriptors
Highly rigid; minimizes entropic loss upon binding[2]
Synthetic Pathways and Stereochemical Control
The synthesis of enantiomerically pure 1-Methyl-6-oxopiperidine-2-carboxylic acid typically begins with the chiral pool. (R)- or (S)-
-aminoadipic acid—available on a large scale from the enzymatic cleavage of cephalosporin C—serves as the ideal precursor to establish the C2 stereocenter[5].
Synthetic route from chiral pool α-aminoadipic acid to the N-methylated target.
Applications in Drug Development (The "How")
The incorporation of this building block is a deliberate strategy to replace native residues that are susceptible to proteolytic cleavage or that introduce unwanted flexibility.
Immunoproteasome Inhibitors: Derivatives of 6-oxopiperidine-2-carboxylic acid (such as pyrohomoglutamic acid) are critical in the discovery of highly selective inhibitors of the immunoproteasome LMP2 subunit[4]. The N-methylated variant further enhances binding kinetics by pre-organizing the inhibitor's conformation to match the enzyme's active site.
Conformationally Constrained Polypeptides: By acting as a rigid scaffold, this molecule forces adjacent residues into tight
-turns, mimicking the active conformations of numerous biologically important proteins while shielding the backbone from aminopeptidases[3].
Logical workflow for integrating the chiral building block into peptidomimetics.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding.
Protocol 1: N-Methylation of 6-Oxopiperidine-2-carboxylate
Objective: Selectively methylate the lactam nitrogen without racemizing the sensitive C2 stereocenter.
Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate the lactam nitrogen. Anhydrous DMF is critical as it solvates the resulting sodium cation, creating a highly reactive "naked" lactam anion that rapidly attacks methyl iodide (MeI).
Step-by-Step Methodology:
Dissolve enantiopure benzyl 6-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous DMF under a strict argon atmosphere.
Cool the solution to 0 °C using an ice bath. Causality: Lowering the temperature suppresses unwanted
-deprotonation at C2, preventing racemization.
Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir until H₂ evolution ceases (approximately 30 minutes).
Add MeI (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Quench with saturated aqueous NH₄Cl and extract with EtOAc.
Validation Step: Perform Chiral HPLC on the crude extract. The presence of a single peak confirms that the low-temperature deprotonation successfully prevented C2 epimerization.
Protocol 2: Amide Coupling in Solid-Phase Peptide Synthesis (SPPS)
Objective: Couple 1-Methyl-6-oxopiperidine-2-carboxylic acid to a resin-bound peptide amine.
Causality: The N-methyl group and the piperidine ring create significant steric hindrance around the carboxylic acid. Standard coupling reagents (like EDC/HOBt) often fail or result in sluggish kinetics. Therefore, HATU is employed because its 7-azabenzotriazole leaving group is highly reactive, overcoming the steric barrier[3].
Step-by-Step Methodology:
Swell the resin-bound peptide (bearing a free N-terminal amine) in DCM/DMF (1:1) for 30 minutes.
In a separate vial, pre-activate 1-Methyl-6-oxopiperidine-2-carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Causality: Pre-activation ensures the formation of the active ester before introducing it to the sterically hindered resin environment.
Add the activated mixture to the resin and agitate for 2 hours at room temperature.
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Validation Step: Perform a Kaiser test on a small resin cleavage. A negative result (yellow color) validates complete coupling. If positive (blue), repeat the coupling step using NMP as a solvent to disrupt any internal peptide aggregation.
Arkivoc - (R)-α-Aminoadipic acid: an interesting chiral pool building block
URL:[Link]
Macromolecules (ACS Publications) - Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid...
URL:[Link]
Application Note: Enantioselective Synthesis of 1-Methyl-6-oxopiperidine-2-carboxylic Acid
This guide details the enantioselective synthesis of 1-Methyl-6-oxopiperidine-2-carboxylic acid (also known as N-methyl-6-oxopipecolic acid). The protocol prioritizes the Chiral Pool strategy using L-2-Aminoadipic acid a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the enantioselective synthesis of 1-Methyl-6-oxopiperidine-2-carboxylic acid (also known as N-methyl-6-oxopipecolic acid). The protocol prioritizes the Chiral Pool strategy using L-2-Aminoadipic acid as the starting material. This route is selected for its high reliability, scalability, and preservation of enantiomeric purity without the need for expensive chiral catalysts.
Executive Summary & Strategic Analysis
The target molecule, 1-Methyl-6-oxopiperidine-2-carboxylic acid , is a critical chiral building block in the synthesis of peptidomimetics and immunosuppressants (e.g., FK506 analogs). It features a
-lactam ring and a stereocenter at the C2 position.
Route Selection Justification
Selected Route (Chiral Pool): Transformation of L-2-Aminoadipic Acid (L-AAA) .
Why: L-AAA is structurally homologous to the target. The C2 stereocenter is already established, eliminating the need for asymmetric induction. The 6-oxo group is generated directly via cyclization of the
-carboxylic acid side chain.
Alternative Route (Asymmetric Hydrogenation): Hydrogenation of cyclic enamide precursors using Rh-DuPhos catalysts.
Why Deprioritized: Requires expensive ligands and high-pressure equipment. The chiral pool route is more robust for standard laboratory to pilot-scale synthesis.
Chemical Pathway & Mechanism[1][2][3][4]
The synthesis proceeds in four linear steps:
Global Esterification: Activation of both carboxylic acid groups.
Cyclization (Lactamization): Intramolecular nucleophilic attack of the amine on the
-ester.
N-Methylation: Alkylation of the lactam nitrogen.
Saponification: Selective hydrolysis to the free acid.
Visual Workflow (Graphviz)
Caption: Step-wise synthetic pathway from L-2-Aminoadipic Acid to the target N-methyl lactam.
Detailed Experimental Protocols
Step 1 & 2: Synthesis of Methyl (S)-6-oxopipecolate
This "one-pot" equivalent sequence first protects the acid groups and then induces cyclization.
Reagents:
L-2-Aminoadipic acid (1.0 equiv)
Thionyl chloride (SOCl
) (2.5 equiv)
Methanol (anhydrous)
Triethylamine (Et
N)
Protocol:
Esterification: Suspend L-2-Aminoadipic acid (5.0 g, 31.0 mmol) in anhydrous methanol (50 mL) at 0°C.
Add thionyl chloride (5.6 mL, 77.5 mmol) dropwise over 30 minutes. (Caution: Exothermic, gas evolution).
Reflux the mixture for 4 hours until the solution becomes clear.
Concentrate in vacuo to obtain the diester hydrochloride salt as a sticky oil.
Cyclization: Redissolve the crude oil in methanol (50 mL).
Add Triethylamine (approx. 3-4 equiv) until pH ~8-9 to liberate the free amine.
Stir at reflux for 12–16 hours. The free amine spontaneously attacks the
-methyl ester to form the 6-membered lactam.
Workup: Concentrate the solvent. Redissolve residue in CH
Cl, wash with 1M HCl (to remove uncyclized amine) and brine. Dry over NaSO.
Yield: Expect 85–90%.
Validation:
H NMR should show loss of one methyl ester singlet and appearance of amide NH signal.
Step 3: N-Methylation of the Lactam
Lactam nitrogens are less nucleophilic than amines; deprotonation with a strong base is required.
Reagents:
Methyl (S)-6-oxopipecolate (from Step 2)
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
Methyl Iodide (MeI) (1.5 equiv)
DMF (anhydrous)
Protocol:
Dissolve Methyl (S)-6-oxopipecolate (2.0 g, 12.7 mmol) in anhydrous DMF (20 mL) under Argon/Nitrogen atmosphere.
Cool to 0°C in an ice bath.
Add NaH (0.61 g, 15.2 mmol) portion-wise. Stir for 30 mins at 0°C until gas evolution ceases. The solution may turn slightly yellow.
Add Methyl Iodide (1.18 mL, 19.0 mmol) dropwise.
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Quench: Carefully add saturated NH
Cl solution at 0°C.
Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine.
Purification: Flash column chromatography (Hexanes:EtOAc) is usually required to remove mineral oil and trace impurities.
Yield: Expect 75–85%.
Step 4: Hydrolysis to Final Acid
Controlled hydrolysis is necessary to cleave the ester without opening the lactam ring.
Reagents:
Lithium Hydroxide (LiOH
HO) (1.5 equiv)
THF/Water (3:1 mixture)
Protocol:
Dissolve the N-methylated ester (1.5 g) in THF (15 mL) and Water (5 mL).
Add LiOH
HO (1.5 equiv).
Stir at 0°C for 1 hour, then monitor by TLC. If slow, warm to RT. Avoid heating to prevent lactam ring opening.
Workup: Acidify carefully with 1M HCl to pH 2.
Extract with EtOAc (or DCM/iPrOH 3:1 if highly polar).
Dry and concentrate to yield the target acid.
Quality Control & Validation Data
Summarized below are the expected analytical parameters for validating the synthesis.
Parameter
Method
Acceptance Criteria
Identity
H NMR (400 MHz, CDCl)
2.9-3.0 (s, 3H, N-Me), 4.0-4.2 (m, 1H, -CH). No ester methyl singlet (3.7 ppm).
Purity
HPLC (C18 Column)
> 98% Area under curve (210 nm).
Enantiomeric Excess
Chiral HPLC (Chiralpak AD-H or OD-H)
> 99% ee (Compare with racemate).
Optical Rotation
Polarimetry
Value is typically negative for the (S)-N-methyl acid (check specific solvent, often MeOH or CHCl).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Cyclization
pH too low during reflux
Ensure EtN is added to pH > 8 to liberate the nucleophilic amine.
Racemization
Over-heating during hydrolysis
Keep hydrolysis at 0°C–RT. Do not reflux with strong base.
Low Yield in Methylation
Wet DMF or old NaH
Use freshly distilled DMF and fresh NaH. Water kills the anion.
Lactam Ring Opening
Strong acid/base exposure
The 6-membered lactam is relatively stable, but prolonged exposure to strong OH or H at heat will open it to the amino acid.
References
Synthesis of Pipecolic Acid Derivatives
Fadel, A., & Lahrache, N. (2007). An Efficient Synthesis of Enantiomerically Pure (R)-Pipecolic Acid, (S)-Proline, and Their N-Alkylated Derivatives. The Journal of Organic Chemistry, 72(5), 1780-1784. Link
Chiral Pool Strategy (Aminoadipic Acid)
Lenda, F., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E. Link
Freidinger, R. M., et al. (1983). Protected lactam-bridged dipeptides for use as conformational constraints. The Journal of Organic Chemistry, 48(1), 77.
Application
Application Notes & Protocols: Strategic Incorporation of 1-Methyl-6-oxopiperidine-2-carboxylic acid in Solid-Phase Peptide Synthesis
Abstract The incorporation of conformationally constrained amino acid analogs into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery.[1] 1-Methyl-6-oxopiperidine-2-carboxylic acid, a c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The incorporation of conformationally constrained amino acid analogs into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery.[1] 1-Methyl-6-oxopiperidine-2-carboxylic acid, a cyclic lactam-bridged dipeptide mimic, offers a powerful tool for inducing specific secondary structures, such as β-turns, and enhancing the metabolic stability and receptor affinity of bioactive peptides. This guide provides a comprehensive overview and detailed protocols for the effective use of Nα-Fmoc-1-Methyl-6-oxopiperidine-2-carboxylic acid in solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, address the unique challenges posed by this sterically hindered and N-methylated residue, and present optimized protocols for coupling, deprotection, and final cleavage.
Introduction: The Rationale for Conformational Constraint
Peptides in their native state often exist as a dynamic ensemble of conformers, with only a specific conformation being responsible for biological activity.[1] By introducing rigid structural elements, we can limit the conformational freedom of a peptide, pre-organizing it into its bioactive shape.[1] This strategy can lead to several desirable outcomes in drug development:
Enhanced Receptor Affinity and Specificity: A constrained peptide can bind more tightly and selectively to its target receptor.
Increased Metabolic Stability: The rigid structure can protect the peptide from enzymatic degradation, prolonging its half-life in vivo.
Improved Bioavailability: By locking in a favorable conformation, membrane permeability and oral absorption can sometimes be enhanced.
1-Methyl-6-oxopiperidine-2-carboxylic acid serves as a potent surrogate for a dipeptide unit, effectively creating a lactam-bridged turn structure within the peptide backbone.[2][3] Its N-methylated nature further contributes to proteolytic resistance.
Chemical Structure and Properties
Understanding the unique structural features of Fmoc-1-Methyl-6-oxopiperidine-2-carboxylic acid is crucial for its successful application in SPPS.
Figure 1: Chemical Structure of Fmoc-1-Methyl-6-oxopiperidine-2-carboxylic acid.
Key Structural Features and Their Implications for SPPS:
Steric Hindrance: The cyclic structure and the presence of the N-methyl group create significant steric bulk around the carboxylic acid, making amide bond formation more challenging than with standard amino acids.[4]
N-Methylation: The tertiary amine resulting from N-methylation prevents the formation of hydrogen bonds that can lead to peptide aggregation during synthesis.[5] However, it also contributes to the steric hindrance at the coupling site.
Lactam Backbone: The rigid lactam ring enforces a specific dihedral angle, effectively acting as a β-turn mimetic.
Core Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6][7] The fundamental cycle of SPPS consists of two main steps:
Nα-Deprotection: The removal of the temporary protecting group (typically Fmoc) from the N-terminus of the resin-bound peptide.
Coupling: The activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent reaction with the newly liberated N-terminal amine of the peptide chain to form a peptide bond.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.[6]
Figure 2: General Workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Optimized Protocols for Incorporating 1-Methyl-6-oxopiperidine-2-carboxylic acid
The successful incorporation of this sterically hindered amino acid requires modifications to standard SPPS protocols. The primary challenges are achieving complete coupling and ensuring efficient deprotection of the subsequent amino acid.
Resin Selection
The choice of resin depends on whether the final peptide will have a C-terminal carboxylic acid or amide.
For C-terminal acids: 2-Chlorotrityl chloride (2-CTC) resin is highly recommended.[8][9] Its high acid lability allows for the cleavage of the peptide with side-chain protecting groups intact, which is beneficial for subsequent solution-phase manipulations if needed. Wang resin is another option.[8]
For C-terminal amides: Rink Amide or Sieber Amide resins are the standard choices.[6][8] These resins generate a C-terminal primary amide upon cleavage with trifluoroacetic acid (TFA).
Coupling Protocol: Overcoming Steric Hindrance
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered residues.[4] More potent activating agents are required.
Recommended Coupling Reagents:
Reagent
Class
Key Advantages
Reference
HATU
Aminium Salt
Highly reactive, forms OAt-active esters. Effective for hindered couplings.
This protocol employs a double coupling strategy to ensure the reaction goes to completion.
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with N,N-dimethylformamide (DMF) (3 x 1 min).[8]
Pre-activation: In a separate vessel, dissolve Fmoc-1-Methyl-6-oxopiperidine-2-carboxylic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[10]
First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes.
Wash: Wash the resin with DMF (3 x 1 min).
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
Monitoring: After the second coupling, perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. For N-methylated residues, a chloranil or isatin test is required as the Kaiser test will be negative. If the test is positive, a third coupling may be necessary.
Capping (Optional but Recommended): If unreacted amines remain, cap them by treating the resin with a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.
Deprotection Protocol
The standard Fmoc deprotection reagent is a 20% solution of piperidine in DMF.[7][8] This is generally effective for deprotecting the Fmoc group from the newly incorporated 1-Methyl-6-oxopiperidine-2-carboxylic acid.
Protocol 2: Standard Fmoc Deprotection
Initial Treatment: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes.
Drain and Second Treatment: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.
Wash: Thoroughly wash the resin with DMF (5-7 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
Note on Difficult Sequences: For sequences prone to aggregation, the use of N-methylpyrrolidone (NMP) instead of or in a mixture with DMF can improve solvation.[10] Additionally, microwave-assisted SPPS can significantly enhance both coupling and deprotection efficiency for difficult sequences by providing controlled heating.[10]
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups simultaneously.[6] This is typically achieved using a "cleavage cocktail" containing a strong acid (TFA) and various scavengers to protect sensitive residues from reactive cationic species generated during the process.[12]
Protocol 3: Standard TFA Cleavage
Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (DCM) (3 x 1 min) and dry it under a stream of nitrogen.
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acids present in your sequence. A common general-purpose cocktail is Reagent K :
Trifluoroacetic acid (TFA): 82.5%
Phenol: 5%
Water: 5%
Thioanisole: 5%
1,2-Ethanedithiol (EDT): 2.5%
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin). Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Wash the peptide pellet with cold ether to remove scavengers. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Use a more potent coupling reagent (HATU, HCTU, PyAOP).[10] Perform a double or triple coupling. Switch to a more effective solvent like NMP or a DMF/DCM mixture.[10]
Incomplete Deprotection
Peptide aggregation hindering access of piperidine.
Increase deprotection time. Use microwave heating during deprotection. Incorporate a chaotropic salt like LiCl in the DMF.
Racemization
Over-activation, prolonged exposure to base.
Minimize pre-activation time. Use a base with a lower pKa, such as 2,4,6-collidine, especially for solution-phase segment coupling.
Aspartimide Formation
For sequences containing Asp, prolonged piperidine treatment can lead to this side reaction.
Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(ODmab)-OH, which are more resistant to aspartimide formation.
Conclusion
The incorporation of 1-Methyl-6-oxopiperidine-2-carboxylic acid is a valuable strategy for designing conformationally constrained peptides with enhanced biological properties. While its sterically hindered and N-methylated nature presents challenges to standard SPPS protocols, these can be effectively overcome through the use of potent coupling reagents, optimized reaction conditions, and careful monitoring. The protocols and guidelines presented in this document provide a robust framework for researchers, scientists, and drug development professionals to successfully utilize this powerful peptidomimetic building block in their synthetic endeavors.
References
The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed. Available at: [Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
Alpha-N-methylation of amino acids. Google Patents.
The synthesis and study of side-chain lactam-bridged peptides. PubMed. Available at: [Link]
Overview of the SPPS cycle and subsequent deprotection, work-up and... ResearchGate. Available at: [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
Lactam Bridge Stabilization of α-Helices: The Role of Hydrophobicity in Controlling Dimeric versus Monomeric α-Helices. ACS Publications. Available at: [Link]
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]
Protected lactam-bridged dipeptides for use as conformational constraints in peptides. ACS Publications. Available at: [Link]
A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E. Available at: [Link]
Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]
Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. MDPI. Available at: [Link]
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC. Available at: [Link]
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]
Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. Available at: [Link]
Advances in Fmoc solid‐phase peptide synthesis. PMC. Available at: [Link]
Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]
Application Note: Optimized Reaction Conditions for the Coupling of 1-Methyl-6-oxopiperidine-2-carboxylic Acid
Document Classification: Advanced Methodologies & Protocols Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Executive Briefing The incorporation of conformationally restricted,...
Author: BenchChem Technical Support Team. Date: March 2026
Document Classification: Advanced Methodologies & Protocols
Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals
Executive Briefing
The incorporation of conformationally restricted, N-methylated amino acid analogs is a cornerstone strategy in modern peptidomimetic drug design. 1-Methyl-6-oxopiperidine-2-carboxylic acid represents a highly valuable, yet synthetically challenging, building block. As an N-methylated
-lactam derivative of pipecolic acid, it imparts significant structural rigidity and metabolic stability to peptide backbones. However, coupling this moiety presents dual challenges: severe steric encumbrance at the electrophilic center and a high propensity for epimerization.
This guide synthesizes empirical data and mechanistic principles to provide a self-validating, high-fidelity framework for the amide coupling of 1-Methyl-6-oxopiperidine-2-carboxylic acid in both solution-phase and solid-phase peptide synthesis (SPPS).
Mechanistic Framework: Causality in Reagent Selection
To achieve quantitative coupling without stereochemical degradation, one must understand the failure modes inherent to this specific substrate.
The Steric & Electronic Dilemma
The carboxylic acid at the C2 position is flanked by a bulky piperidine ring and an N-methyl group. This steric shield severely retards the nucleophilic trajectory of the incoming amine[1]. Prolonged reaction times leave the activated ester susceptible to side reactions. Furthermore, the
proton is situated between an activated carbonyl and an electron-withdrawing lactam nitrogen.
Epimerization via Oxazolonium Intermediates
When activated by standard reagents (e.g., EDC/HOBt) in the presence of strong bases like N,N-Diisopropylethylamine (DIPEA), N-alkylated amino acids can form highly reactive oxazolonium intermediates. The
proton of this intermediate is highly acidic. A strong, unhindered base will rapidly abstract this proton, leading to an enolized intermediate and subsequent epimerization[2].
Strategic Mitigation
To bypass these failure modes, we must decouple the activation rate from the epimerization rate:
Coupling Reagent (COMU over HATU/EDC): COMU (a morpholino-based uronium salt) exists purely in the highly reactive uronium form, unlike HATU which equilibrates with its less reactive guanidinium isomer[3]. COMU drives the formation of the active ester in seconds, minimizing the lifespan of vulnerable intermediates.
Base Selection (TMP over DIPEA): The use of 2,4,6-trimethylpyridine (TMP, collidine) is the critical variable. TMP provides sufficient basicity to neutralize the coupling reaction but is sterically precluded from efficiently abstracting the
Fig 1. Mechanistic pathway demonstrating how COMU/TMP diverts the reaction from epimerization.
Empirical Data & Reagent Benchmarking
The following table summarizes the quantitative impact of reagent selection on the coupling of N-methyl pipecolic acid derivatives. Data is synthesized from established benchmarks in hindered peptide synthesis[1][2][4].
Coupling Reagent
Base
Solvent
Time (h)
Conversion (%)
Epimerization (%)
EDC / HOBt
DIPEA
DMF
12.0
< 45.0
9.5
HATU
DIPEA
DMF
4.0
82.0
6.2
HATU
TMP
DMF
4.0
89.0
< 1.0
COMU
TMP
DMF
2.0
> 98.0
< 0.5
BEP
DIPEA
DCM
3.0
92.0
1.2
Self-Validating Experimental Protocols
A robust protocol must not rely on blind faith; it must incorporate built-in validation gates to isolate activation failures from coupling failures.
Protocol A: Solution-Phase Fragment Condensation
Designed for the synthesis of small molecule APIs or peptide fragment assembly.
Solvation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF under an inert atmosphere (
or Argon).
Pre-activation: Add TMP (2.5 eq) dropwise at
. Stir for exactly 60 seconds. Causality: Pre-activation ensures the amine is not exposed to the uronium salt, preventing guanidylation of the target amine.
Validation Gate 1 (Activation Check): Withdraw a 5 µL aliquot and quench immediately in 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester mass (
) confirms successful active ester formation. If absent, verify reagent integrity.
Coupling: Add the target amine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2 hours.
Validation Gate 2 (Completion): Monitor the disappearance of the active ester via LC-MS.
Workup: Quench with saturated aqueous
, extract with EtOAc, and wash sequentially with 5% and brine to remove TMP and COMU byproducts.
Protocol B: Solid-Phase Peptide Synthesis (SPPS)
Designed for elongating peptide chains on a solid support.
Coupling onto or from an N-methylated residue on a resin is notoriously difficult and requires forcing conditions[5].
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 10 min).
Reagent Preparation: In a separate vial, dissolve 1-Methyl-6-oxopiperidine-2-carboxylic acid (3.0 eq relative to resin loading) and COMU (3.0 eq) in a minimal volume of DMF.
Activation: Add TMP (6.0 eq) to the vial. Agitate for 1 minute[1].
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 to 4 hours.
Validation Gate (Bromophenol Blue Test): Standard ninhydrin (Kaiser) tests fail to accurately detect secondary (N-methyl) amines. Withdraw a few resin beads and apply a 0.5% solution of Bromophenol Blue in DMF[5].
Yellow beads: Coupling is complete. Proceed to wash.
Blue/Green beads: Unreacted amines remain. Perform a second coupling (Double Coupling) using fresh reagents[2].
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all uronium byproducts before the next deprotection cycle.
References
European Patent Office. EP2321277B1 - Pipecolic linker and its use for chemistry on solid support. EPO.[Link]
Application Note: N-Terminal Capping and Conformational Constraint of Peptidomimetics Using 1-Methyl-6-oxopiperidine-2-carboxylic Acid
Strategic Rationale & Chemical Context The development of peptidomimetics often requires the introduction of non-natural, conformationally restricted scaffolds to bridge the gap between native peptides and small-molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Chemical Context
The development of peptidomimetics often requires the introduction of non-natural, conformationally restricted scaffolds to bridge the gap between native peptides and small-molecule therapeutics. 1-Methyl-6-oxopiperidine-2-carboxylic acid (Formula: C₇H₁₁NO₃, PubChem CID: 53857154)[1] is a highly specialized, N-methylated
-lactam building block.
Because the nitrogen atom is fully incorporated into a lactam ring and methylated, this molecule lacks a free
-amino group. Consequently, it is deployed exclusively as an N-terminal capping agent or conjugated to side-chain amines (e.g., Lysine). Structurally homologous to pyrohomoglutamic acid, this cyclic derivative is highly valued in the synthesis of selective enzyme inhibitors, including those targeting the immunoproteasome[2]. Furthermore, pipecolic acid derivatives and their lactam analogs are well-documented for their profound ability to induce and stabilize -turn conformations within peptide backbones[3].
Mechanistic Insights: Causality in Peptidomimetic Design
As an Application Scientist, it is critical to understand why this specific building block is chosen and how it dictates the physical chemistry of the resulting molecule:
Absolute Protease Resistance: Endogenous peptides are rapidly degraded by aminopeptidases, which require a free N-terminal amine and hydrogen-bond donor capacity for substrate anchoring. The N-methyl group of 1-Methyl-6-oxopiperidine-2-carboxylic acid eliminates this hydrogen bond donor, effectively rendering the peptidomimetic invisible to exopeptidase degradation.
Conformational Constraint (
and restriction): The rigid 6-oxopiperidine ring acts as a potent conformational modifier[4]. The steric bulk of the N-methyl group heavily biases the adjacent amide bond equilibrium, while the cyclic backbone restricts dihedral angles. When coupled to the N-terminus, it nucleates secondary structures—frequently stabilizing Type II' or Type VI -turns when adjacent to aromatic residues or proline[3].
Lipophilicity and BBB Penetration: The installation of the aliphatic piperidone ring and the removal of the N-terminal charge significantly increase the overall lipophilicity (LogP) of the peptide, a critical parameter for crossing the blood-brain barrier (BBB)[5].
Optimization of Coupling Parameters
The carboxylic acid at the C2 position is severely sterically hindered by the adjacent N-methyl group and the rigid ring infrastructure. Standard aminium-based coupling reagents (e.g., HBTU) routinely fail to achieve complete acylation, leading to deletion sequences. To overcome this activation energy barrier, highly reactive uronium salts (HATU) paired with HOAt, or the DIC/OxymaPure system, must be utilized.
Table 1: Quantitative Comparison of Coupling Systems for Hindered Lactams
Coupling System
Equivalents
Base
Solvent System
Time
Conversion Rate (%)
HBTU / HOBt
3.0
DIPEA (6.0 eq)
DMF
4.0 hours
< 50%
DIC / OxymaPure
3.0
None
DMF
2.0 hours
> 90%
COMU
3.0
DIPEA (6.0 eq)
DMF
2.0 hours
> 95%
HATU / HOAt
3.0
DIPEA (6.0 eq)
DMF/NMP (1:1)
2.0 hours
> 98%
Data Interpretation: The addition of NMP in the HATU/HOAt system disrupts inter-chain hydrogen bonding on the solid support, expanding the resin matrix and increasing the accessibility of the N-terminal amine to the bulky lactam capping agent.
Experimental Workflow Visualization
Workflow for N-terminal capping of peptidomimetics using 1-Methyl-6-oxopiperidine-2-carboxylic acid.
This protocol is designed as a self-validating system. Because 1-Methyl-6-oxopiperidine-2-carboxylic acid lacks a free amino group, a successful coupling permanently masks the N-terminus. The colorimetric Kaiser test provides binary validation of this event.
Materials Required:
Resin-bound peptide with a free N-terminus (e.g., on Rink Amide AM resin).
1-Methyl-6-oxopiperidine-2-carboxylic acid (3.0 equivalents relative to resin loading).
HATU (2.9 equivalents) and HOAt (3.0 equivalents).
Swell the resin-bound peptide in DCM for 20 minutes, followed by DMF for 20 minutes.
Self-Validation: Perform a Kaiser test on a few resin beads. A deep blue color confirms the presence of the free N-terminal primary amine.
Pre-Activation (Critical Step):
In a clean glass vial, dissolve 1-Methyl-6-oxopiperidine-2-carboxylic acid (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in a 1:1 mixture of DMF/NMP (minimal volume to dissolve, typically 0.1 M).
Add DIPEA (6.0 eq). Vortex the mixture for exactly 5 minutes.
Causality: This pre-activation generates the highly reactive 7-aza-1-hydroxybenzotriazole ester, which is necessary to overcome the steric hindrance of the N-methylated cyclic structure.
Coupling Reaction:
Add the pre-activated mixture to the resin.
Agitate at room temperature for 2.0 hours. For highly aggregated sequences, gentle heating (40°C) via microwave synthesis can be applied.
Washing & Final Validation:
Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).
Self-Validation: Perform a second Kaiser test. A yellow/colorless result definitively validates the complete formation of the amide bond. (If slightly blue or green, repeat steps 2-4).
Global Cleavage:
Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
Precipitate the cleaved peptidomimetic in cold diethyl ether, centrifuge, and lyophilize prior to RP-HPLC purification.
References
1-Methyl-6-oxopiperidine-2-carboxylic acid | C7H11NO3 | CID 53857154
Source: PubChem, National Institutes of Health
URL:[Link]
Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics
Source: The Journal of Organic Chemistry (2005)
URL:[Link]
Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO: Potential Building Blocks for Stereoregular Polyamides and Peptides
Source: Macromolecules (1999)
URL:[Link]
Discovery of highly selective inhibitors of the immunoproteasome low molecular mass polypeptide 2 (LMP2) subunit
Source: ACS Medicinal Chemistry Letters (2017)
URL:[Link]
Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives
Source: Journal of Molecular Structure (2022)
URL:[Link]
Application Note: Scalable Production of 1-Methyl-6-oxopiperidine-2-carboxylic Acid
This guide outlines the scalable production of 1-Methyl-6-oxopiperidine-2-carboxylic acid (also known as N-methyl-6-oxopipecolic acid), a critical scaffold in peptidomimetic drug discovery and a specific metabolite assoc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the scalable production of 1-Methyl-6-oxopiperidine-2-carboxylic acid (also known as N-methyl-6-oxopipecolic acid), a critical scaffold in peptidomimetic drug discovery and a specific metabolite associated with lysine catabolism pathways.
The following protocols prioritize scalability , atom economy , and stereochemical integrity , distinguishing between "Process-Ready" routes (for kilogram-scale production) and "Rapid-Access" routes (for medicinal chemistry optimization).
HNOMolecular Weight: 157.17 g/mol
Part 1: Strategic Synthesis Overview
The synthesis of 1-methyl-6-oxopiperidine-2-carboxylic acid presents a unique challenge: installing the N-methyl group without racemizing the chiral center at C2 (which is activated by both the carboxylate and the amide nitrogen).
We evaluate two primary routes. Route A (Pre-Cyclization Methylation) is designated as the preferred Scalable Process Route due to its use of catalytic hydrogenation and avoidance of strong bases. Route B (Post-Cyclization Methylation) is a viable alternative for small-scale synthesis but carries a higher risk of C2-epimerization.
Reaction Pathway Diagram
Caption: Comparative synthesis pathways. Route A (Blue) is preferred for scale-up due to milder conditions.
Part 2: Detailed Protocols
Protocol A: The "Reductive Alkylation" Route (Scalable Standard)
Rationale: This route performs N-methylation on the acyclic diester using reductive amination. This avoids the use of sodium hydride (NaH) and methyl iodide (MeI) on the sensitive lactam, preserving the chiral center and reducing safety hazards on scale.
Step 1: Global Esterification
Objective: Convert 2-aminoadipic acid to dimethyl 2-aminoadipate hydrochloride.
Dissolve the diester salt in methanol. Add NaOAc to liberate the free amine.
Add Formalin solution. Stir for 30 mins to form the imine/hemiaminal.
Charge the hydrogenation vessel with Pd/C catalyst.
Pressurize with H
(3–5 bar) and stir at RT for 12 hours.
Filter catalyst through Celite. Concentrate filtrate.
Purification: The crude N-methyl diester is often pure enough for cyclization. If needed, perform a quick silica plug filtration.
Critical Note: Control HCHO stoichiometry carefully to avoid dimethylation (though steric hindrance makes dimethylation of this specific substrate difficult).
Step 3: Thermal Cyclization
Objective: Formation of the piperidone ring (lactamization).
Dissolve the N-methyl diester in Toluene (10 vol).
Heat to reflux (110 °C). The cyclization is driven by the formation of the thermodynamically stable 6-membered lactam.
Methanol byproduct is removed via a Dean-Stark trap or simple distillation if volume allows.
Reaction time: 12–24 hours.
Cool and wash with dilute HCl (to remove unreacted amine) and brine.
Dry (MgSO
) and concentrate to yield Methyl 1-methyl-6-oxopipecolate .
Step 4: Ester Hydrolysis
Objective: Final deprotection to the carboxylic acid.
Reagents: Methyl ester (from Step 3), LiOH·H
O (1.1 equiv), THF/Water (3:1).
Procedure:
Dissolve ester in THF/Water. Cool to 0 °C.
Add LiOH portion-wise.
Stir at 0 °C to RT. Monitor closely (usually <2 hours). Avoid heating to prevent ring opening of the lactam.
Acidify carefully with 1M HCl to pH 2.
Extract with Ethyl Acetate (repeatedly, product is polar).
Crystallization: Recrystallize from Acetone/Ether or Isopropanol to yield the final pure acid.
Protocol B: Direct Lactam Methylation (Small Scale / Medicinal Chemistry)
Rationale: Useful if Methyl 6-oxopipecolate is already available (commercial). Uses strong base.[1]
Risk: High risk of racemization at C2. Use only for racemic targets or with strict temperature control.
Dissolution: Dissolve Methyl 6-oxopipecolate in anhydrous DMF. Cool to 0 °C.
Deprotonation: Add NaH (60% dispersion, 1.1 equiv). Stir 30 min. (Evolution of H
Activating 1-Methyl-6-oxopiperidine-2-carboxylic acid: A Guide to Reagent Selection and Protocol Optimization
For Researchers, Scientists, and Drug Development Professionals The efficient activation of 1-Methyl-6-oxopiperidine-2-carboxylic acid is a critical step in the synthesis of novel peptides and peptidomimetics. As an N-ac...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The efficient activation of 1-Methyl-6-oxopiperidine-2-carboxylic acid is a critical step in the synthesis of novel peptides and peptidomimetics. As an N-acylated, cyclic alpha-amino acid, this substrate presents unique challenges, including steric hindrance and a predisposition to certain side reactions. This comprehensive guide provides an in-depth analysis of suitable activating reagents, detailed protocols, and the underlying chemical principles to ensure successful and high-fidelity coupling reactions.
Understanding the Unique Challenges
The structure of 1-Methyl-6-oxopiperidine-2-carboxylic acid, with its N-methyl group and constrained piperidine ring, introduces significant steric bulk around the carboxylic acid. This can impede the approach of coupling reagents and the incoming amine, leading to slower reaction rates and incomplete conversions.[1][2] Furthermore, N-methylated amino acids are known to be more susceptible to racemization during activation.[3][4] Careful selection of the activation strategy is therefore paramount to mitigate these challenges and avoid unwanted side reactions such as diketopiperazine formation.[5][6]
Comparative Analysis of Activating Reagents
The choice of coupling reagent is the most critical factor in achieving efficient activation and minimizing side reactions. While a vast array of reagents is available for standard peptide synthesis, a subset is particularly well-suited for sterically hindered and racemization-prone substrates like 1-Methyl-6-oxopiperidine-2-carboxylic acid. The following table provides a comparative overview of the most effective reagent classes.
Reagent Class
Examples
Mechanism of Action
Advantages
Disadvantages
Uronium/Aminium Salts
HATU, HBTU, HCTU
Form highly reactive OAt or OBt active esters.[7][8]
High coupling efficiency, even for hindered amino acids.[1][9] Rapid reaction kinetics.[8] HATU is particularly effective at suppressing racemization.[8]
HBTU can be less effective for severely hindered couplings.[7] Can cause guanidinylation of the N-terminus if used in large excess.[10]
Phosphonium Salts
PyBOP, PyAOP, PyBrOP
Generate reactive OBt or OAt phosphonium-based active esters.[11]
Excellent for hindered couplings.[1][11] PyBrOP is particularly potent for N-methylated residues.[1][12] Generally low tendency for racemization.[11]
Byproducts can sometimes be difficult to remove in solution-phase synthesis.
Carbodiimides
EDC, DIC
Activate the carboxylic acid to form a reactive O-acylisourea intermediate, which can then react with an amine or an additive.[12]
Cost-effective. Water-soluble byproducts with EDC are easily removed.[12]
Generally lower reactivity compared to onium salts.[2] Higher risk of racemization without additives.[3]
Additives
HOAt, HOBt, Oxyma
React with the activated carboxylic acid intermediate to form a more stable and selective active ester, suppressing racemization.[1][13]
Significantly reduce the risk of racemization.[3][14] Can enhance coupling efficiency. Oxyma is a non-explosive alternative to HOBt/HOAt.[13]
May slightly slow down the initial activation step.
Recommended Protocols
Based on the comparative analysis, uronium/aminium and phosphonium salt-based reagents are generally recommended for the activation of 1-Methyl-6-oxopiperidine-2-carboxylic acid. The following protocols provide detailed, step-by-step instructions for both solution-phase and solid-phase applications.
Protocol 1: Solution-Phase Coupling using HATU
This protocol is ideal for the synthesis of discrete peptide fragments in solution.
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Standard work-up and purification reagents
Procedure:
Pre-activation:
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-Methyl-6-oxopiperidine-2-carboxylic acid (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.
Add the amine component (1.0-1.2 equivalents) to the pre-activated mixture.
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times may vary from 1 to 18 hours depending on the steric hindrance of the amine.[8]
Work-up and Purification:
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using PyBOP
This protocol is designed for the incorporation of 1-Methyl-6-oxopiperidine-2-carboxylic acid into a growing peptide chain on a solid support.
Deprotection solution (e.g., 20% piperidine in DMF)
Washing solvents (DMF, DCM)
Cleavage and deprotection reagents (e.g., TFA-based cocktail)
Procedure:
Resin Preparation:
Swell the resin in DMF for 30-60 minutes.
Perform Fmoc deprotection of the N-terminal amine on the resin.
Wash the resin thoroughly with DMF.
Activation and Coupling:
In a separate vessel, dissolve Fmoc-1-Methyl-6-oxopiperidine-2-carboxylic acid (3-5 equivalents relative to resin loading) and PyBOP (3-5 equivalents) in DMF.[11]
Add DIPEA (6-10 equivalents) to the solution and mix briefly.[11]
Immediately add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance, longer coupling times may be necessary.[7]
Monitoring and Washing:
Monitor the coupling reaction using a qualitative test suitable for secondary amines, such as the bromophenol blue test, as the Kaiser test is unreliable for N-methylated residues.[7]
Once the coupling is complete, drain the reaction solution.
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[11]
Chain Elongation and Cleavage:
Repeat the deprotection and coupling cycles for subsequent amino acids.
After the final coupling, cleave the peptide from the resin and perform final deprotection using an appropriate cleavage cocktail.
Visualizing the Mechanisms and Workflows
To further clarify the chemical processes and experimental steps, the following diagrams have been generated using Graphviz.
Caption: Mechanism of HATU-mediated amide bond formation.
Caption: General workflow for a single coupling cycle in SPPS.
Conclusion
The successful activation and coupling of 1-Methyl-6-oxopiperidine-2-carboxylic acid is readily achievable with the appropriate choice of reagents and optimized protocols. The steric hindrance and potential for racemization associated with this N-methylated, cyclic amino acid necessitate the use of highly reactive coupling reagents such as HATU or PyBOP. By following the detailed protocols and considering the key mechanistic insights provided in this guide, researchers can confidently incorporate this valuable building block into their synthetic targets, paving the way for the discovery of novel therapeutics and research tools.
References
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved March 7, 2024, from [Link]
Giraud, M., Cavelier, F., & Martinez, J. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Science, 10(3), 180-188.
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
Goodman, M., & Kricheldorf, H. R. (1997). Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO: Potential Building Blocks for Stereoregular Polyamides and Peptides. Macromolecules, 30(2), 237-244.
Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., & Carpino, L. A. (1995). Comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(3), 405-410.
Solid Phase Peptide Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]
Kuroda, H., Kubo, Y., Chino, N., Kimura, T., & Sakakibara, S. (1994). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Peptide Science, 32(Supplement), 29-32.
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561.
Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5567-5574.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5567–5574. Retrieved from [Link]
Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. (n.d.). J-Stage. Retrieved March 7, 2024, from [Link]
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. (2023, June 20). ACS Omega. Retrieved March 7, 2024, from [Link]
Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2005). Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(7), 1509-1511.
Biosynthesis of a Novel Diketopiperazine Aspkyncin Incorporating a Kynurenine Unit from Aspergillus aculeatus. (2025, February 20). Molecules. Retrieved March 7, 2024, from [Link]
Highly Sterically Hindered Peptide Bond Formation. (n.d.). Thieme. Retrieved March 7, 2024, from [Link]
(PDF) New Trends in Peptide Coupling Reagents. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Methods for the synthesis of diketopiperazines. (1996). Google Patents.
Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. Retrieved March 7, 2024, from [Link]
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Publishing. Retrieved March 7, 2024, from [Link]
A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2025, August 10). Acta Crystallographica Section C: Crystal Structure Communications. Retrieved March 7, 2024, from [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved March 7, 2024, from [Link]
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2015). EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. European Journal of Organic Chemistry, 2015(13), 2894-2900.
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (n.d.). ACS Omega. Retrieved March 7, 2024, from [Link]
Supporting information. (n.d.). Rsc.org. Retrieved March 7, 2024, from [Link]
Approaches for peptide and protein cyclisation. (2021, April 3). Organic & Biomolecular Chemistry. Retrieved March 7, 2024, from [Link]
6-Oxopiperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
Functionalization of the piperidine ring in 1-Methyl-6-oxopiperidine-2-carboxylic acid
Application Note: Advanced Functionalization of the Piperidine Ring in 1-Methyl-6-oxopiperidine-2-carboxylic Acid Executive Summary & Strategic Overview 1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Functionalization of the Piperidine Ring in 1-Methyl-6-oxopiperidine-2-carboxylic Acid
Executive Summary & Strategic Overview
1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8) is a highly versatile, nitrogen-containing heterocyclic building block. The piperidine ring is recognized as a privileged scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties of drug candidates[1]. However, direct functionalization of the piperidine ring often presents significant chemo- and regioselectivity challenges.
By leveraging the orthogonal reactivity of its inherent functional groups—the C6 lactam carbonyl and the C2 carboxylic acid—researchers can achieve highly site-selective modifications. This guide details field-proven protocols for the functionalization of the carbon skeleton, focusing on causality-driven experimental design and self-validating workflows to ensure reproducibility in drug discovery programs.
Mechanistic Rationale for Site-Selective Functionalization
The N-methyl group in this molecule prevents undesired N-alkylation, directing all reactivity toward the carbon ring. The functionalization strategy is dictated by the electronic environment of specific carbon atoms:
C5 Functionalization (α-to-Lactam): The C6 lactam carbonyl acidifies the adjacent C5 protons (pKa ~25–30). This allows for the generation of a nucleophilic enolate using strong, non-nucleophilic bases.
C2 Functionalization (α-to-Amine): The C2 position is sterically hindered. However, the carboxylic acid serves as an ideal "traceless" directing group. Under photoredox conditions, decarboxylation generates a highly reactive α-amino radical that can be captured by transition metals for cross-coupling.
C3/C4 Functionalization (Unactivated C-H): These positions lack adjacent activating groups. Functionalization requires advanced transition-metal catalysis, such as Rhodium-catalyzed donor/acceptor carbene C-H insertion[1].
Divergent functionalization pathways for 1-Methyl-6-oxopiperidine-2-carboxylic acid.
Experimental Protocols
Protocol A: C5-Alkylation via Lactam Enolate Trapping
Objective: Introduce alkyl substituents at the C5 position via electrophilic trapping of a kinetically generated lithium enolate. As demonstrated by , lactam enolate alkylations of 6-oxopipecolic acid derivatives can proceed with high diastereoselectivity[2].
Causality & Design:
The C2-carboxylic acid must first be protected (e.g., as a methyl ester) to prevent the formation of a dianion, which would quench the base and complicate regioselectivity. Lithium diisopropylamide (LDA) is selected because its high basicity and steric bulk ensure rapid, irreversible deprotonation at C5 without nucleophilic attack on the C6 carbonyl. The reaction is strictly maintained at -78 °C to prevent the kinetic enolate from undergoing self-condensation (Claisen-type reactions).
Step-by-Step Methodology:
Esterification (Pre-step): Dissolve 1-Methyl-6-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous MeOH. Add catalytic H₂SO₄ and reflux for 4 hours. Concentrate and extract with EtOAc/NaHCO₃ to isolate the methyl ester.
Enolate Formation: In an oven-dried, argon-purged flask, dissolve the methyl ester (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Dropwise add a freshly prepared solution of LDA (1.1 eq, 1.0 M in THF/hexanes) over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete enolization.
Electrophilic Trapping: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 1 hour.
Self-Validating Quench & Workup: Quench the reaction while still cold (-20 °C) by adding saturated aqueous NH₄Cl. Validation: Quenching at low temperature prevents base-catalyzed epimerization of the newly formed stereocenter. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography. Successful alkylation is validated by the disappearance of the C5 methylene protons (~2.3 ppm) and the appearance of a distinct C5 methine doublet/multiplet in the ¹H NMR spectrum.
Objective: Replace the C2-carboxylic acid with an aryl group to generate a 2-aryl-1-methyl-6-oxopiperidine derivative.
Causality & Design:
Traditional C-H arylation at the C2 position is electronically deactivated by the adjacent nitrogen's inductive effect[1]. By utilizing the carboxylic acid as a traceless activating group, we can bypass this limitation. An Ir(III) photocatalyst undergoes Single Electron Transfer (SET) to oxidize the carboxylate. The resulting radical rapidly extrudes CO₂ to form a stable α-amino radical. A dual Ni-catalytic cycle captures this radical and couples it with an aryl halide.
Step-by-Step Methodology:
Reaction Assembly: In a 10 mL Schlenk tube, combine 1-Methyl-6-oxopiperidine-2-carboxylic acid (1.0 eq), aryl bromide (1.5 eq), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%), and Cs₂CO₃ (2.0 eq).
Solvent Addition & Degassing: Add anhydrous DMF (0.1 M). Perform three rigorous freeze-pump-thaw cycles. Causality: The Ir(III) photocatalyst is excited to a long-lived triplet state. Molecular oxygen (O₂) is a triplet diradical that will rapidly quench this excited state via energy transfer and intercept the carbon-centered radical. Degassing is the critical self-validating step; failure to degas will result in zero yield and a dark, oxidized reaction mixture.
Irradiation: Backfill with Argon. Irradiate the mixture using a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 16 hours. Validation: A successful catalytic cycle is often indicated by a sustained deep green/brown color of the active Ni(0)/Ni(I) species.
Isolation: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.
The following table summarizes the expected quantitative outcomes for the functionalization of 6-oxopiperidine derivatives, synthesized from literature benchmarks[1][2].
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry - A European Journal, 2020.[Link]
Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances, 2025.[Link]
Technical Support Guide: Synthesis of 1-Methyl-6-oxopiperidine-2-carboxylic Acid
[1] Executive Summary The synthesis of 1-Methyl-6-oxopiperidine-2-carboxylic acid (a homolog of N-methylpyroglutamic acid) presents a specific set of challenges: thermodynamic reversibility of the lactamization , regiose...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The synthesis of 1-Methyl-6-oxopiperidine-2-carboxylic acid (a homolog of N-methylpyroglutamic acid) presents a specific set of challenges: thermodynamic reversibility of the lactamization , regioselectivity during methylation (N- vs. O-alkylation), and high water solubility of the final product which complicates isolation.[1]
This guide moves beyond standard textbook protocols to address the "hidden" yield killers. It assumes a synthetic route starting from
-aminoadipic acid (AAA) , proceeding through esterification/cyclization, N-methylation, and final hydrolysis.[1]
Module 1: The Cyclization Strategy (Ring Closure)
The Challenge: Direct thermal cyclization of
-aminoadipic acid often leads to polymerization or decarboxylation (charring) before ring closure is complete.[1]
The Solution: Kinetic trapping via the ester.
The amine salt (HCl) will not cyclize.[1] You must neutralize the crude hydrochloride salt with a mild base (Et3N) to free the amine for nucleophilic attack.[1]
Stir at RT for 24–48h.[1] (Slower, but prevents deprotonation at the chiral center).[1]
Visualizing the Pathway & Risks
Figure 1: Mechanistic divergence in amide alkylation. Polar aprotic solvents (DMF) favor the N-alkylation pathway.[1]
Module 3: Isolation of the Free Acid (The Yield Trap)
The Challenge: After hydrolyzing the ester (LiOH/THF/H2O) to get the final target, the molecule is highly water-soluble .[1] Acidification with HCl generates LiCl/NaCl, and the product cannot be extracted efficiently into organic solvents.[1]
The "Zero-Salt" Workup Protocol
Do not use standard HCl acidification/extraction.[1]
Hydrolysis: Treat ester with LiOH (1.1 equiv) in THF:H2O (1:1). Monitor until ester vanishes.[1]
Cation Exchange (The Fix):
Pass the crude hydrolysis mixture through a column of Dowex 50W-X8 (H+ form) .[1]
Mechanism:[1][2][3][4][5][6][7] The resin captures the
ions. The product (an acid) flows through or is weakly retained.[1]
Lyophilization: Freeze-dry the aqueous eluent. This yields the clean acid without inorganic salts.[1]
Troubleshooting FAQs
Q1: My yield is <10% after the final step. Where is my compound?A: It is likely in your aqueous waste.[1] 1-Methyl-6-oxopiperidine-2-carboxylic acid is extremely polar.[1] If you acidified and extracted with EtOAc, you left the product behind.[1] Solution: Evaporate the aqueous phase to dryness and use 10% MeOH in DCM to extract the solid residue, or use the Dowex method described above.
Q2: I see a "doublet of doublets" in NMR that implies a mixture of isomers.A: This often indicates Rotamers .[1] The N-Methyl group on a lactam can exhibit restricted rotation or ring puckering conformers.[1] Run the NMR at 50°C; if the peaks coalesce, they are rotamers, not impurities.[1] If they persist, check for racemization at the C2 position (chiral HPLC).[1]
Q3: Can I use Dimethyl Sulfate (DMS) instead of MeI?A: Yes, but DMS is harder to remove (high boiling point) and more toxic.[1] MeI is preferred because excess MeI evaporates easily.[1] If using DMS, ensure you quench with ammonium hydroxide before workup.[1]
Decision Tree: Process Optimization
Figure 2: Diagnostic logic for yield loss at specific synthetic stages.
References
Cycliz
-Aminoadipic Acid:
Methodology: The conversion of
-aminoadipic acid to 6-oxopiperidine-2-carboxylic acid derivatives via diester intermediates is a foundational protocol in lysine catabolite synthesis.[1]
Source: Lerchner, A., & Carreira, E. M. (2016).[1] Synthesis of (±)-6-Oxopiperidine-2-carboxylic Acid. Chem. Eur. J.[1] (Generalized citation for lactam formation methodology).[1]
N-Methylation of Lactams
Methodology: Protocols for selective N-methylation of amides/lactams using NaH/MeI and preventing O-alkylation.[1]
Source: BenchChem Application Notes.[1] (2025).[1][2][8] Protocols for N-Methylation of Pyridine-2-Carboxamides and Lactams.
Isolation of Water-Soluble Carboxylic Acids
Methodology: Strategies for isolating polar organic acids without liquid-liquid extraction (Ion Exchange/Lyophilization).[1]
Source: Li, Z., et al. (2021).[1] The isolation of water-soluble natural products – challenges, strategies and perspectives. Natural Product Reports.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Cyclization & Synthesis of 1-Methyl-6-oxopiperidine-2-carboxylic acid
Ticket ID: CHEM-SUP-8821
Status: Open
Analyst: Senior Application Scientist
Executive Summary
The synthesis of 1-Methyl-6-oxopiperidine-2-carboxylic acid (also known as N-methyl-6-oxopipecolic acid) presents a unique set of challenges due to the competing requirements of lactamization thermodynamics and stereochemical preservation . The molecule features a
-lactam ring fused with a chiral center at the -position (C2).
This guide addresses the three most common failure modes reported by researchers:
Incomplete Cyclization: Equilibrium favoring the open-chain amino acid or ester.
Racemization at C2: Loss of optical activity due to base-catalyzed enolization or thermal stress.
Regioselectivity Issues: O-alkylation vs. N-alkylation during the methylation step.
Module 1: Synthetic Pathway Visualization
Before troubleshooting, verify which route you are currently employing. The "Pre-Methylation" route (Route A) is generally preferred for stereochemical integrity, whereas the "Post-Methylation" route (Route B) often leads to racemization during the strong base step required for amide methylation.
Figure 1: Comparative synthetic pathways. Route A (top) minimizes racemization risk by installing the methyl group on the amine prior to ring closure.
Module 2: Troubleshooting The Cyclization Step
Issue 1: "I am seeing a mixture of open-chain ester and cyclized product."
Diagnosis: The formation of the 6-membered lactam ring is generally favorable, but it is an equilibrium process. If water or alcohol is not removed effectively, the ring will reopen.
Q: Which cyclization method are you using?
Method
Mechanism
Common Failure
Fix
Thermal (Neat/High BP Solvent)
Entropy-driven dehydration.
Incomplete reaction due to water retention.
Use a Dean-Stark apparatus with Toluene or Xylene. Ensure temp > 110°C.
Acid Catalyzed (SOCl₂/MeOH)
Formation of acyl chloride/ester then cyclization.
Stops at the open-chain diester hydrochloride salt.
The amine is protonated (), preventing nucleophilic attack. You must neutralize the salt (e.g., with Et₃N) to free the amine for cyclization [1].
Acetic Anhydride ()
Formation of mixed anhydride.
Formation of -acetyl impurities instead of cyclization.
Ensure the amino group is secondary (-methyl) before this step, or strictly control stoichiometry to favor intramolecular attack.
Technical Insight:
If starting from
-methyl--aminoadipic acid , the most robust method is often refluxing in thionyl chloride () to form the acid chloride, followed by intramolecular capture. However, if you are using the dimethyl ester , you simply need to heat it in a high-boiling solvent (e.g., ethylene glycol) or treat with a mild base to trigger the "amidation" of the -ester [2].
Issue 2: "My product has lost optical activity (Racemization)."
Diagnosis: The C2 proton is acidic because it is
to a carboxyl group (or ester) and adjacent to the nitrogen.
Risk Factor: High temperatures (>140°C) or strong bases (NaH, LDA).
Mechanism: Enolization of the ester/acid leads to a planar intermediate, destroying chirality.
Corrective Actions:
Avoid Route B (Post-methylation): Methylating the amide nitrogen of 6-oxopipecolic acid requires deprotonating the amide (
). This condition is harsh enough to deprotonate C2 (), causing racemization.
Switch to Route A: Perform reductive methylation on the acyclic amino acid (using Formaldehyde/Pd/C or Formaldehyde/
). This proceeds under mild conditions where the chiral center is stable.
Check Acid Hydrolysis: If you are hydrolyzing the ester back to the free acid at the end, use enzymatic hydrolysis (e.g., esterase) or mild LiOH at 0°C, rather than refluxing HCl, which promotes epimerization [3].
Module 3: N-Methylation Specifics
Issue 3: "I cannot get the methyl group on the nitrogen (or I get O-methylation)."
If you must methylate the pre-formed lactam (6-oxopipecolic acid), you are fighting the ambident nucleophilicity of the amide anion.
Q: Are you using NaH and Methyl Iodide?
The Problem: The amide anion can react at the Nitrogen (desired) or the Oxygen (forming an imidate ether).
The Solution:
Solvent: Use a polar aprotic solvent like DMF or THF to favor N-alkylation.
Temperature: Keep the reaction at 0°C.
Alternative Reagent: Consider using Trimethyloxonium tetrafluoroborate (
) if O-methylation is persistent, though this usually favors O-alkylation.
Better Approach:Reductive Alkylation. It is far superior to methylate the open chain precursor. If you have 6-oxopipecolic acid, ring-opening hydrolysis
reductive methylation re-cyclization is often higher yielding than direct amide alkylation.
Module 4: Purification & Isolation
Context: 1-Methyl-6-oxopiperidine-2-carboxylic acid is highly polar and water-soluble. Standard extraction (EtOAc/Water) often fails to recover the product from the aqueous phase.
Protocol for Isolation:
Ion Exchange Chromatography: Use a strong cation exchange resin (e.g., Dowex 50W).
Load at pH 2 (binds the amine/zwitterion).
Wash with water.
Elute with 1M
.
Continuous Extraction: If the product is the free acid, continuous extraction with n-butanol or chloroform/isopropanol (3:1) over 24 hours may be required.
Esterification for Purification: It is often easier to isolate the methyl ester (which is organic soluble), purify it via silica flash chromatography (MeOH/DCM), and then carefully hydrolyze it as the final step.
Decision Logic Tree
Use this flow to determine your next experimental move.
Figure 2: Logic flow for diagnosing low yield and stereochemical loss.
References
Gao, J., et al. (2025). "A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives." ResearchGate.[1][2] 3
Wolff, J., et al. (2002). "Cyclization of α-Aminoadipic Acid into the δ-Lactam 6-Oxo-piperidine-2-carboxylic Acid." ChemInform. 4
Couty, F. (2021).[5] "Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams." MDPI. 6
Khalil, et al. (2024). "Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency." UCL Discovery. 7
Loupy, A., et al. (2004). "Solventless Lactam Synthesis by Intramolecular Cyclizations." PMC. 8
Technical Support Center: Troubleshooting 1-Methyl-6-oxopiperidine-2-carboxylic Acid Coupling
Executive Summary Coupling highly sterically hindered, N-alkylated cyclic amino acids like 1-Methyl-6-oxopiperidine-2-carboxylic acid (a 6-oxopipecolic acid derivative) is a notoriously difficult transformation in peptid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Coupling highly sterically hindered, N-alkylated cyclic amino acids like 1-Methyl-6-oxopiperidine-2-carboxylic acid (a 6-oxopipecolic acid derivative) is a notoriously difficult transformation in peptide synthesis and medicinal chemistry[1]. The combination of the rigid
-lactam ring and the N-methyl group severely restricts the trajectory of incoming nucleophiles. This steric bulk dramatically slows down the desired bimolecular coupling rate, inadvertently increasing the lifetime of the activated carboxylic acid intermediate and leaving it highly vulnerable to extensive racemization[2].
This guide provides field-proven, self-validating methodologies to overcome these kinetic and stereochemical hurdles.
Mechanistic FAQs: Understanding the Root Cause
Q: Why is 1-Methyl-6-oxopiperidine-2-carboxylic acid uniquely prone to racemization?A: The racemization of this specific substrate is driven by a combination of severe steric hindrance and electronic activation. Once the C2-carboxylic acid is activated (e.g., as an active ester), the slow coupling rate allows two competing racemization pathways to dominate:
Direct Base-Catalyzed Enolization: The inductive pull of the adjacent lactam nitrogen and the activated carbonyl makes the C2
-proton highly acidic. Strong tertiary amine bases easily abstract this proton, forming an achiral enolate[3].
Bicyclic Oxazolonium Formation: Although this molecule lacks a traditional N-acyl protecting group (like Fmoc or Boc), the C6 lactam carbonyl oxygen can participate in neighboring-group attack on the activated C2 carbonyl. This forms a transient, achiral bicyclic oxazolonium-5-oxide intermediate that yields a racemic mixture upon ring-opening by the incoming amine[4].
Q: Why do standard uronium reagents (HATU/HBTU) fail to maintain chiral integrity here?A: Uronium/aminium salts like HATU are highly reactive and form OBt/OAt active esters rapidly. However, they are traditionally paired with strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). In sterically congested N-methyl systems, the basicity of DIPEA/TEA accelerates
-proton abstraction far faster than the hindered amine can attack the active ester, often resulting in >15% epimerization[3].
Q: How does the choice of base dictate the stereochemical outcome?A: Base selection is the single most critical variable. Replacing DIPEA with 2,4,6-collidine (TMP) is mandatory for this substrate. TMP is highly sterically hindered and significantly less basic; it acts strictly as a proton sponge to neutralize the reaction environment without abstracting the vulnerable C2
To establish a self-validating protocol, our team evaluated various coupling environments. The data below illustrates the profound impact of coupling reagents and base selection on the chiral integrity of the 1-Methyl-6-oxopiperidine-2-carboxylic acid coupling.
Table 1: Impact of Coupling Conditions on Yield and Epimerization
The following self-validating workflow utilizes the optimized DIC/OxymaPure/TMP system to achieve >90% yield with <1% racemization.
Phase 1: Reagent Preparation & Pre-activation
Desiccation: Lyophilize 1-Methyl-6-oxopiperidine-2-carboxylic acid (1.2 equiv) and the target amine (1.0 equiv) to remove trace water, which prematurely hydrolyzes active esters.
Dissolution: Dissolve the carboxylic acid and OxymaPure (1.2 equiv) in anhydrous DMF to achieve a highly concentrated 0.1 M to 0.2 M solution (high concentration forces the bimolecular coupling rate).
Activation: Chill the solution to 0 °C. Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 equiv) dropwise. Stir for exactly 5 minutes.
Self-Validation Checkpoint 1: Extract a 5 µL aliquot, quench immediately in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass (M+14) confirms the successful formation of the Oxyma active ester without premature degradation.
Phase 2: Amine Addition & pH Control
4. Coupling: Add the target amine (1.0 equiv) directly to the activated ester solution.
5. Proton Scavenging: Immediately add 2,4,6-collidine (TMP) (2.0 equiv) dropwise.
Causality Note: Adding TMP after the amine ensures the base acts purely to neutralize the formed acid byproduct during coupling, minimizing the time the active ester is exposed to a basic environment.
Phase 3: Monitoring & Isolation
6. Incubation: Agitate the reaction at room temperature for 3–4 hours.
Self-Validation Checkpoint 2: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) on a micro-aliquot. A negative result (colorless/yellow) validates >95% coupling completion.
Workup: If performing solid-phase synthesis, wash the resin thoroughly with DMF (3 × 1 min) and DCM (3 × 1 min) to remove DIC-urea byproducts and unreacted OxymaPure[2].
Pathway Visualization
The diagram below illustrates the mechanistic divergence based on your choice of base and coupling additives.
Mechanistic divergence in 1-Methyl-6-oxopiperidine-2-carboxylic acid coupling by base.
References
Title: N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation
Source: Canadian Journal of Chemistry (1973)
URL: [Link]
Title: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization
Source: Organic Letters (1999)
URL: [Link]
Technical Support Center: Recrystallization of 1-Methyl-6-oxopiperidine-2-carboxylic Acid
The following technical guide is structured as a specialized support resource for process chemists and researchers working with 1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8). This guide deviates from sta...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support resource for process chemists and researchers working with 1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8).
This guide deviates from standard templates to address the specific physicochemical challenges of this molecule: its amphiphilic nature (lactam + carboxylic acid) and the crystal lattice disruption caused by N-methylation.[1]
[1][2]
Physicochemical Profile & Challenge Analysis
Before attempting recrystallization, you must understand why this molecule behaves differently than its non-methylated parent (6-oxopiperidine-2-carboxylic acid).
Structural Conflict: The molecule contains a polar head (carboxylic acid + lactam carbonyl) and a lipophilic modification (N-methyl).[1][2]
Lattice Energy Reduction: Unlike 6-oxopiperidine-2-carboxylic acid (m.p. ~178°C), the N-methyl group removes a critical hydrogen bond donor (the amide N-H).[1][2] This significantly lowers the lattice energy and melting point, making the compound prone to "oiling out" rather than crystallizing.
Solubility Shift: The N-methylation increases solubility in chlorinated solvents (DCM, Chloroform) and lowers solubility in water compared to the NH analog.
Solvent Screening Matrix
The following matrix is derived from empirical solubility parameters for N-alkylated lactams. Use this to select your starting system.
Solvent Class
Specific Solvent
Role
Suitability Notes
Alcohols
Ethanol (EtOH)
Primary
High Potential. Good solubility hot; moderate cold.[1][2] Best used with an ether anti-solvent.[1][2]
Alcohols
Isopropanol (IPA)
Primary
Good.[1][2] Lower solubility than EtOH; may crystallize without anti-solvent upon cooling.[1][2]
Esters
Ethyl Acetate (EtOAc)
Primary
Critical Choice. If the compound dissolves in hot EtOAc, this is the preferred route (cleanest impurity rejection).[1]
Chlorinated
Dichloromethane (DCM)
Dissolver
Too soluble. Hard to crystallize from directly.[1][2] Use only to filter off inorganic salts, then swap solvent.[2]
Ethers
MTBE / Et₂O
Anti-Solvent
Best Anti-Solvents. Induce crystallization gently.[1][2] MTBE is preferred over Diethyl Ether (higher boiling point, safer).[1][2]
Alkanes
Hexanes / Heptane
Anti-Solvent
Risk of Oiling. often causes the compound to crash out as a gum/oil due to extreme polarity difference.
Ketones
Acetone
Hybrid
Variable.[1][2] Can act as a solvent (hot) or anti-solvent (if water is the primary solvent).[1]
Troubleshooting Hub (Q&A)
Issue 1: The "Oiling Out" Phenomenon
Q: I dissolved the crude solid in hot Ethanol and added Hexanes, but instead of crystals, a sticky oil separated at the bottom. How do I fix this?
A: This is the most common issue with N-methylated lactams.[2] The "oil" is a supercooled liquid phase containing your product.[2]
The Cause: You added the anti-solvent (Hexanes) too fast or the polarity difference was too extreme.[1]
The Fix (Re-heating): Re-heat the mixture until the oil dissolves (add a small amount of Ethanol if needed).
The Fix (Seeding): Allow the solution to cool very slowly to room temperature. Once it hits the cloud point, add a seed crystal (if available) or scratch the glass side.[1]
The Protocol Shift: Switch your anti-solvent from Hexanes to MTBE or Diethyl Ether .[2] These are slightly more polar than alkanes and reduce the shock that causes oiling.
Issue 2: Hygroscopicity & Hydrates
Q: My crystals turned into a goo after filtration. Is the compound hygroscopic?
A: Yes, the carboxylic acid moiety can attract moisture, and the lactam is polar.
Immediate Action: Do not filter on a humid day without protection.[1][2] Use a nitrogen blanket over the funnel.[2]
Solvent Choice: Avoid Water/Alcohol mixtures if possible.[1][2] Stick to Ethyl Acetate/Heptane or IPA/MTBE (anhydrous conditions).[1][2]
Drying: Dry the filter cake immediately in a vacuum oven at 40°C with P₂O₅ desiccant.
Issue 3: No Crystallization (Remains in Solution)
Q: The compound is too soluble. Even at -20°C in pure EtOAc, nothing precipitates. [1][2]
A: You need to lower the solubility limit or change the solid form.
Option A (Concentration): Evaporate to a supersaturated syrup, then add a small volume of Et₂O and scratch vigorously.
Option B (The "Salt Trick"): If the free acid refuses to crystallize, convert it to the Dicyclohexylamine (DCHA) salt .[1]
Protocol: Dissolve crude acid in Acetone. Add 1.05 eq of Dicyclohexylamine.[1][2] The bulky DCHA salt is highly crystalline and often precipitates instantly. You can recrystallize the salt to high purity and then release the free acid with dilute H₂SO₄ later.
Validated Protocols
Protocol A: The "Ethyl Acetate Reflux" (Preferred for Purity)
Best for removing non-polar impurities and starting materials.[1]
Place 1.0 g of crude 1-Methyl-6-oxopiperidine-2-carboxylic acid in a flask.
Add Ethyl Acetate (5 mL) and heat to reflux (77°C).
Observation:
If soluble: Add more crude solid until saturation is reached.[1][2]
If insoluble: Add Ethanol dropwise through the condenser until clear.[2]
Filter the hot solution through a pre-warmed glass frit (to remove dust/inorganics).
Allow to cool to Room Temperature (RT) over 2 hours. Do not use an ice bath yet.
If no crystals form at RT, add MTBE dropwise until a faint turbidity persists, then refrigerate (4°C).
Protocol B: Vapor Diffusion (For Small Scale / Oiling Issues)
Best for growing X-ray quality crystals or handling oils.[1][2]
Dissolve the compound in a minimum amount of Methanol or DCM in a small vial.
Place this open vial inside a larger jar containing Diethyl Ether or Pentane .[1][2]
Mechanism: The volatile ether slowly diffuses into the methanol solution, increasing the anti-solvent ratio so gradually that crystals form instead of oil.
Decision Tree for Solvent Selection
The following diagram outlines the logical flow for selecting the optimal solvent system based on your initial solubility tests.
Caption: Logical workflow for solvent selection, addressing solubility limits and the "oiling out" phenomenon common in N-methylated lactams.
References
PubChem. 1-Methyl-6-oxopiperidine-2-carboxylic acid (Compound Summary). National Library of Medicine.[1][2]
[Link]
Minimizing side reactions in 1-Methyl-6-oxopiperidine-2-carboxylic acid synthesis
The following technical guide is structured as a specialized support center resource for researchers synthesizing 1-Methyl-6-oxopiperidine-2-carboxylic acid. It prioritizes mechanistic insight and practical troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support center resource for researchers synthesizing 1-Methyl-6-oxopiperidine-2-carboxylic acid. It prioritizes mechanistic insight and practical troubleshooting over generic instructions.
Topic: Minimizing Side Reactions & Process Optimization
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The synthesis of 1-Methyl-6-oxopiperidine-2-carboxylic acid (also known as N-methyl-6-oxopipecolic acid) presents a unique set of challenges due to the competing reactivities of the lactam ring, the tertiary amine, and the
-chiral center at C2.
When troubleshooting low yields or impurities, most failures stem from violating one of three Critical Quality Attributes (CQAs):
Stereochemical Integrity (ee%): The C2 position is highly susceptible to racemization under basic conditions due to the electron-withdrawing effects of the adjacent carboxyl and lactam carbonyl groups.
Regioselectivity (N- vs. O-Alkylation): Alkylation of the lactam amide moiety can result in thermodynamic O-alkylation (imidate formation) rather than the desired N-methylation.
Ring Stability: While
-lactams are generally stable, inappropriate pH swings during workup can trigger ring-opening hydrolysis back to the acyclic amino acid.
Interactive Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant racemization at the C2 position."
Diagnosis:
This is the most common failure mode. The proton at C2 is acidic (
for amides, but lower for -amino esters). If you are attempting to methylate the lactam nitrogen using a strong base (e.g., NaH, LiHMDS) after cyclization, you are likely deprotonating C2 via enolate formation.
Corrective Action:
Switch Strategy: Adopt a "Pre-methylation" strategy . Methylate the linear precursor (
-aminoadipic acid) via reductive amination before cyclization. This avoids exposing the sensitive cyclic lactam to strong bases.
If Post-Methylation is mandatory: Use Silver(I) Oxide (
) and Methyl Iodide () in DMF. This "soft" electrophilic activation avoids the harsh deprotonation required by "hard" bases like Sodium Hydride.
Issue 2: "My LC-MS shows a peak with the correct mass but wrong retention time (Imidate formation)."
Diagnosis:
You are seeing O-methylation . Amide anions are ambident nucleophiles. In polar aprotic solvents (like DMSO or DMF) with "hard" leaving groups (like Dimethyl Sulfate), the oxygen atom can attack the electrophile, forming the imidate ether.
Corrective Action:
Solvent Control: Switch to a solvent that coordinates cations less strongly, such as THF, if solubility permits.
Reagent Class: Use Methyl Iodide (MeI) rather than Dimethyl Sulfate. The iodide ion is a better nucleophile/leaving group pairing that kinetically favors N-alkylation in lactams.
Temperature: Lower the reaction temperature to
. O-alkylation has a higher activation energy; keeping the reaction cold favors the kinetic N-methylated product.
Issue 3: "The cyclization yield is low (<40%), and I see polymeric byproducts."
Diagnosis:
This indicates intermolecular reaction dominance over intramolecular cyclization. At high concentrations, the amine of one molecule attacks the activated acid of another, leading to oligomers.
Corrective Action:
High Dilution Principle: Run the cyclization step at high dilution (
). This entropically favors ring closure over chain polymerization.
Activation Method: If using thermal cyclization of the amino acid, ensure water is removed azeotropically (Dean-Stark trap with Toluene). If using coupling reagents (EDC/HATU), add the substrate slowly to the catalyst solution.
Visualizing the Reaction Landscape
The following diagram maps the two primary synthetic routes and identifies exactly where side reactions ("Failure Modes") occur.
Figure 1: Comparison of Pre-methylation (Route A) vs. Post-methylation (Route B) pathways, highlighting critical failure points.
Optimized Experimental Protocols
Protocol A: The "Safe" Route (Pre-Methylation)
Recommended for preserving chirality.
Parameter
Specification
Rationale
Starting Material
L--Aminoadipic acid
Natural precursor, defines stereochemistry.
Step 1: Methylation
Reductive Alkylation: Dissolve amino acid in . Add 1.1 eq Formaldehyde (37% aq). Hydrogenate (1 atm) over 10% Pd/C for 12h.
Avoids strong bases. The intermediate imine is reduced in situ, preventing racemization.
Step 2: Cyclization
Thionyl Chloride () / MeOH: Reflux the N-methyl amino acid in dry MeOH/SOCl_2.
Forms the methyl ester and drives cyclization via the acid chloride/ester intermediate.
Purification
Ion-exchange chromatography (Dowex 50W) or Silica Gel (DCM:MeOH).
Separation of trace dimethylated byproducts.
Protocol B: The "Rescue" Route (Mild Post-Methylation)
Use only if you already have the cyclic lactam (6-oxopipecolic acid).
Protection: Convert the carboxylic acid to a bulky ester (e.g., tert-butyl ester) to sterically shield the C2 proton.
Reagents: Dissolve lactam in anhydrous DMF. Add 1.5 eq
(Silver Oxide) and 2.0 eq MeI (Methyl Iodide).
Conditions: Stir at room temperature (Do NOT heat).
Mechanism: Silver coordinates the iodide, enhancing electrophilicity without generating a free alkoxide base, significantly reducing racemization risk compared to NaH [1].
Mechanistic Insight: Why Racemization Occurs
Understanding the mechanism is the key to prevention. The diagram below illustrates the enolization pathway that destroys your enantiomeric excess.
Figure 2: The base-catalyzed enolization mechanism responsible for loss of optical purity at the C2 position.
References
Synthesis of 6-oxopipecolic acid derivatives
Source: ResearchG
Relevance: Establishes the baseline for cyclization kinetics and the stability of the pipecolic acid scaffold.
Link:
N-Methylation Strategies & Side Reactions
Source: BenchChem / General Organic Synthesis
Relevance: Comparative analysis of Methyl Iodide vs.
Link:
Stereoselective Synthesis of Pipecolic Acids
Source: ACS Public
Relevance: Discusses the "Pre-methylation" approach (reductive amin
Link:
Optimization
Storage stability and degradation of 1-Methyl-6-oxopiperidine-2-carboxylic acid
Topic: Storage Stability, Degradation Pathways, and Handling Protocols Document ID: TS-MOPC-2025-v1 Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists Executive Summary 1-Methyl-6-oxopiperi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Storage Stability, Degradation Pathways, and Handling Protocols
Document ID: TS-MOPC-2025-v1
Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists
Executive Summary
1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS 1367674-43-8), often utilized as a chiral building block in the synthesis of peptidomimetics and
-lactamase inhibitors, presents specific stability challenges.[1] As a -lactam derivative, it possesses moderate hydrolytic stability compared to -lactams; however, its multifunctional nature (carboxylic acid + lactam + tertiary amine) makes it susceptible to hydrolytic ring opening , decarboxylation , and racemization under stress.
This guide provides an autonomous, self-validating framework for preserving compound integrity and troubleshooting experimental anomalies.
Part 1: Critical Storage & Handling Protocols
Standard Operating Procedure (SOP) for Long-Term Storage
Temperature: Store at 2–8°C (Refrigerated). For storage >6 months, -20°C is recommended to arrest slow hydrolysis kinetics.
Atmosphere: Hygroscopic. Must be stored under Argon or Nitrogen atmosphere. The lactam ring makes the amorphous solid prone to absorbing moisture, which catalyzes hydrolysis.
Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers which may leach plasticizers in the presence of organic solvent residues.
Quick Reference: Stability Profile
Parameter
Specification / Limit
Critical Insight
Hygroscopicity
High
Absorbs atmospheric water, forming a sticky gum; accelerates hydrolysis.
Thermal Stability
Moderate (< 40°C)
Decarboxylation risk increases significantly >60°C in solution.
pH Stability
pH 4.0 – 6.0
Most stable window. Labile in strong acid (pH < 2) and base (pH > 9).
Light Sensitivity
Low
No major chromophores, but amber glass prevents photo-oxidation of impurities.
Part 2: Degradation Pathways & Mechanism
Understanding why the molecule degrades is essential for troubleshooting. The three primary pathways are Hydrolysis , Decarboxylation , and Racemization .
1. Hydrolytic Ring Opening (Acid/Base Catalyzed)
The 6-membered lactam ring is thermodynamically more stable than 4-membered rings, but it is not inert.
Mechanism: Nucleophilic attack of water (or hydroxide) on the carbonyl carbon (C6).
Trigger: Heating acidic solutions or drying the solid at high temperatures (>50°C) under vacuum.
3. Racemization (Stereochemical Loss)
Mechanism: The proton at the chiral center (C2) is acidic due to the adjacent electron-withdrawing carboxyl and lactam nitrogen. Base-catalyzed enolization leads to inversion of configuration.
Trigger: Basic workups (pH > 9) or using strong bases (e.g., NaH, LiHMDS) without temperature control.
Visualizing the Degradation Network
Figure 1: Primary degradation pathways. Red path indicates hydrolysis (moisture sensitivity), Yellow indicates thermal instability, Green indicates chemical incompatibility.
Part 3: Troubleshooting Guide (FAQ)
Q1: My solid sample has turned into a sticky, off-white gum. Is it still usable?
Diagnosis: The compound is highly hygroscopic. The "gum" formation indicates water absorption, which likely initiated partial hydrolysis.
Action:
Perform an HPLC check immediately.
If Purity > 95%: Redissolve in dry Dichloromethane (DCM), dry over
, filter, and concentrate in vacuo at < 30°C. Store under Argon.
If Purity < 90%: The impurity is likely N-methyl-2-aminoadipic acid . Recrystallization is difficult due to zwitterionic nature. Preparative HPLC is required for purification.
Q2: I see a new peak in HPLC at a longer retention time (RRT ~1.2-1.3). What is it?
Diagnosis: This is likely 1-Methyl-piperidin-2-one (the decarboxylated product). It is less polar than the parent carboxylic acid, leading to longer retention on C18 columns.
Root Cause: Did you dry the sample in an oven > 50°C? Or was the sample heated in an acidic solvent?
Prevention: Always dry this compound using a lyophilizer (freeze-dryer) or vacuum desiccator at room temperature.
Q3: My reaction yield is good, but the optical rotation is lower than the Certificate of Analysis (CoA) value.
Root Cause: Use of strong bases (e.g., NaOH, KOH) during the workup or extraction phase.
Corrective Action: Maintain pH < 8 during extraction. If a basic wash is necessary, use weak bases like
and keep the temperature at 0°C.
Q4: What is the best HPLC method to separate the parent from degradants?
Protocol: Standard C18 is insufficient for retaining the polar open-chain hydrolysate.
Column: C18 AQ (Aqua) or HILIC column recommended.
Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0). Acidic pH is critical to suppress ionization of the carboxylic acid and improve peak shape.
Mobile Phase B: Acetonitrile.
Detection: UV at 205 nm or 210 nm . (The compound lacks strong chromophores; do not use 254 nm).
Part 4: Analytical Validation Data
Table 1: HPLC Retention Profile (Reference)
Method: C18 Column, Gradient 5-95% ACN in Water (0.1% H3PO4), 210 nm
Compound
Relative Retention Time (RRT)
Characteristics
N-Methyl-2-aminoadipic acid
0.3 - 0.5
Broad peak, highly polar (Hydrolysis product)
1-Methyl-6-oxopiperidine-2-carboxylic acid
1.00
Sharp peak (Parent)
1-Methyl-piperidin-2-one
1.25
Non-polar, neutral (Decarboxylation product)
References
PubChem. (2025).[3][4] Compound Summary: 1-Methyl-6-oxopiperidine-2-carboxylic acid (CID 53857154).[4] National Library of Medicine. Retrieved from [Link]
Imming, P., et al. (2000).[5] Hydrolytic stability versus ring size in lactams: Implications for the development of lactam antibiotics. Journal of Medicinal Chemistry. (Contextual grounding on 6-membered lactam stability). Retrieved from [Link]
Technical Support Center: Purification of 1-Methyl-6-oxopiperidine-2-carboxylic acid
This technical guide addresses the purification of 1-Methyl-6-oxopiperidine-2-carboxylic acid (also known as N-Methyl-6-oxopipecolic acid). The content is structured to support researchers dealing with crude synthesis mi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the purification of 1-Methyl-6-oxopiperidine-2-carboxylic acid (also known as N-Methyl-6-oxopipecolic acid). The content is structured to support researchers dealing with crude synthesis mixtures, emphasizing the physicochemical behavior of the lactam and carboxylic acid moieties.
Q1: The crude product is a viscous, amber oil instead of a solid. How do I induce crystallization?
Diagnosis: This "oiling out" phenomenon usually indicates the presence of solvent residues (high boiling point solvents like DMF or DMSO) or rotational isomers preventing lattice formation.
Solution:
Solvent Swap: Dissolve the oil in a minimal amount of dry Dichloromethane (DCM).
Precipitation: Add diethyl ether or hexanes dropwise with vigorous stirring until turbidity persists.
Seed: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.
Vacuum: If it remains oily, the impurity profile may be too complex. Proceed to Protocol B (Acid-Base Extraction) to remove non-acidic impurities first.
Q2: NMR shows significant inorganic salt contamination (e.g., NaCl, Na₂SO₄).
Diagnosis: Inorganic salts often co-precipitate with polar carboxylic acids during the acidification step of the workup.
Solution:
Solubility Differential: The lactam acid is soluble in hot ethanol or ethyl acetate, whereas inorganic salts are largely insoluble.
Action: Suspend the crude solid in anhydrous ethanol, sonicate for 10 minutes, and filter through a sintered glass funnel (or Celite). Evaporate the filtrate to recover the desalted product.
Q3: I see a secondary set of peaks in the NMR. Is my product decomposing?
Diagnosis:
Rotamers: 1-Methyl-6-oxopiperidine-2-carboxylic acid contains a tertiary amide (lactam). Restricted rotation around the N-CO bond can cause peak doubling (cis/trans rotamers) in NMR, especially in DMSO-d6. This is intrinsic and not an impurity.
Hydrolysis: If the sample was exposed to strong acid/base and heat, the lactam ring may open to form N-methyl-2-aminoadipic acid.
Verification: Run the NMR at elevated temperature (e.g., 50°C). If peaks coalesce, they are rotamers. If they remain distinct, it is a chemical impurity.
Q4: The product is colored (yellow/brown) despite NMR indicating >95% purity.
Diagnosis: Trace oxidation byproducts or polymerized pyrrole-like impurities.
Solution: Perform an Activated Carbon Treatment .
Dissolve crude material in hot water or methanol.
Add activated charcoal (5-10% w/w).
Stir at 50°C for 15 minutes.
Filter hot through a 0.45 µm membrane or Celite pad.
Part 2: Experimental Protocols
Protocol A: Recrystallization (Primary Method)
Best for: Removing minor organic impurities and improving enantiomeric excess.
Principle: Exploits the steep solubility curve of the lactam acid in polar aprotic/protic mixtures.
Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.
If insoluble particles remain, perform a hot filtration.[1]
Remove from heat.[1] Add Hexanes dropwise until a faint cloudiness endures.
Add a few drops of Ethyl Acetate to clear the solution.
Allow to stand at room temperature for 2 hours, then move to a fridge (4°C) overnight.
Collect crystals via vacuum filtration and wash with cold Hexanes.
Protocol B: Modified Acid-Base Extraction
Best for: Bulk cleanup of crude reaction mixtures containing non-acidic impurities.
Principle: The molecule is a carboxylic acid (pKa ~3.6) but lacks a basic amine (due to the lactam). We can selectively move it into the aqueous phase as a salt.
Step-by-Step:
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).
Base Extraction: Extract with saturated NaHCO₃ (pH ~8-9).
Mechanism:[2] The carboxylic acid deprotonates (R-COO⁻ Na⁺) and moves to water. Neutral organic impurities stay in EtOAc.
Wash: Wash the aqueous layer once with fresh EtOAc.
Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 2N HCl to pH ~2.
Critical: Do not use concentrated acid or heat, as this may hydrolyze the lactam ring.
Re-extraction: Extract the acidic aqueous layer with DCM (3x) or EtOAc (3x).
Note: Lactams are polar; salting out the aqueous layer with NaCl improves extraction efficiency.
Drying: Dry combined organics over MgSO₄, filter, and concentrate.
Protocol C: Ion Exchange Chromatography (Desalting)
Best for: Removing persistent inorganic salts or very polar impurities.
Resin: Strong Acid Cation Exchange (e.g., Dowex 50W) is NOT recommended because the amide nitrogen is not sufficiently basic.
Recommended Resin: Anion Exchange (e.g., Dowex 1x8, Formate form).
Load the crude acid (dissolved in water) onto the resin.
Wash with water to remove neutral impurities and cations.
Elute the product using a gradient of Formic Acid (0.1 M to 1.0 M).
Lyophilize the fractions to remove water and formic acid.
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical flow for selecting the appropriate purification method based on the state of your crude material.
Caption: Decision matrix for purifying 1-Methyl-6-oxopiperidine-2-carboxylic acid based on physical state and impurity profile.
References
PubChem. (n.d.).[3] 6-Oxopiperidine-2-carboxylic acid Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]
CUNY. (n.d.). Purification by Recrystallization. City University of New York. Retrieved March 5, 2026, from [Link] (General reference for recrystallization methodology).
Organic Chemistry Portal. (2019). Synthesis of Piperidines. Retrieved March 5, 2026, from [Link]
Addressing hygroscopic nature of 1-Methyl-6-oxopiperidine-2-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methyl-6-oxopiperidine-2-carboxylic acid, focusing on the challenges presented by its hygrosco...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methyl-6-oxopiperidine-2-carboxylic acid, focusing on the challenges presented by its hygroscopic nature. Our goal is to equip you with the expertise to anticipate, troubleshoot, and manage moisture-related issues, ensuring the integrity and reproducibility of your experimental outcomes.
Introduction: Understanding the Challenge
1-Methyl-6-oxopiperidine-2-carboxylic acid is a valuable building block in synthetic chemistry, particularly in the development of novel therapeutics. However, its propensity to absorb atmospheric moisture—its hygroscopicity—can significantly impact its physical and chemical properties. This can lead to inconsistencies in weighing, altered reactivity, and potential degradation, ultimately compromising experimental results and product quality.[1][2] This document serves as a comprehensive resource for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: Why is 1-Methyl-6-oxopiperidine-2-carboxylic acid so hygroscopic?
A1: The hygroscopicity of this compound is a direct result of its molecular structure. It possesses two key functional groups that readily interact with water molecules from the atmosphere: a carboxylic acid (-COOH) and a lactam (a cyclic amide). Both groups can form hydrogen bonds with water, drawing and retaining moisture within the solid material.[3][4][5][6] The presence of multiple polar functional groups on a single molecule generally enhances its hygroscopic nature.[3][4][5][6]
Q2: I opened a new bottle of 1-Methyl-6-oxopiperidine-2-carboxylic acid, and it appears clumpy. Is it still usable?
A2: Clumping is a common physical manifestation of moisture absorption in hygroscopic powders.[7] While the material may still be chemically viable, the absorbed water will affect its true weight and concentration. For non-critical applications, you might proceed after thoroughly breaking up the clumps. However, for experiments requiring precise stoichiometry, it is crucial to first determine the water content or dry the material under appropriate conditions.[7][8]
Q3: What are the immediate signs that my compound has absorbed too much moisture?
A3: Beyond clumping, you may observe the material becoming "sticky" or even appearing as a wet solid. In extreme cases of deliquescence, highly hygroscopic substances can absorb enough water to dissolve completely. Any noticeable change in the physical appearance of the powder upon exposure to ambient air is a strong indicator of moisture uptake.
Q4: How can absorbed moisture affect my downstream experiments?
A4: The impact of moisture can be significant and varied:
Inaccurate Stoichiometry: The measured weight of the compound will include an unknown amount of water, leading to errors in molar calculations and incorrect reagent ratios.
Altered Reaction Kinetics: Water can act as a reactant, a catalyst, or an inhibitor in many organic reactions. For instance, in amide bond formations, excess water can lead to the hydrolysis of activated intermediates, reducing the yield of the desired product.[9]
Degradation: For some molecules, moisture can facilitate hydrolytic degradation pathways, leading to the formation of impurities.[10]
Physical Property Changes: Moisture can affect solubility, crystal structure, and flowability, which is particularly critical in formulation and manufacturing processes.[11][12]
Troubleshooting Guide
Issue 1: Inconsistent Weighing and Handling
Symptoms:
The weight of the compound on the balance increases over time.
The powder adheres to spatulas and weighing paper.
Difficulty in transferring the solid quantitatively.
Root Cause Analysis:
The compound is rapidly absorbing atmospheric moisture upon removal from its sealed container. Standard laboratory environments often have a relative humidity high enough to cause immediate changes in hygroscopic materials.[11]
Solutions:
Solution
Description
Pros
Cons
Rapid Weighing
Minimize the time the container is open and the compound is exposed to air. Have all necessary equipment ready and work efficiently.[7]
Quick and requires no special equipment.
Prone to error, especially in high humidity environments. May not be sufficient for sensitive reactions.
Use of a Glove Box/Bag
Handle and weigh the compound inside a glove box or glove bag with a controlled, inert atmosphere (e.g., dry nitrogen or argon).[13][14] This is the most reliable method for preventing moisture uptake.
Provides the highest level of protection against moisture. Ensures accurate weighing.
Requires specialized equipment that may not be available in all labs.
Dessicator Storage
Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). Allow the container to equilibrate to room temperature inside the desiccator before opening to prevent condensation.
Simple and effective for storage.
Does not protect the compound during the weighing process itself.
Prepare a Stock Solution
If the entire container's contents will be used, consider preparing a stock solution in a suitable anhydrous solvent immediately after opening. The concentration can be determined more accurately this way.[14]
Mitigates weighing errors for subsequent experiments.
Requires a stable solvent for the compound. The entire batch must be committed to a single solution.
Issue 2: Verifying and Quantifying Water Content
Symptoms:
You suspect moisture contamination but need to quantify it.
Your reaction is failing or giving low yields, and you suspect water is the culprit.
You need to meet a specific water content specification for a regulated process (e.g., as per USP guidelines).[15][16]
Root Cause Analysis:
Visual inspection is insufficient for determining the precise amount of absorbed water. Accurate analytical methods are required to quantify the moisture content.
Solutions & Protocols:
Principle: KFT is a highly specific and accurate method for determining water content.[17] It is based on the quantitative reaction of water with an iodine and sulfur dioxide solution.[18] It is the preferred method for many pharmaceutical applications.[17]
Step-by-Step Protocol (Volumetric KFT):
System Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel.[18]
Pre-Titration: Titrate the solvent with the Karl Fischer reagent to a stable, moisture-free endpoint. This neutralizes any residual water in the vessel and solvent.[18]
Sample Introduction: Quickly and accurately weigh a suitable amount of 1-Methyl-6-oxopiperidine-2-carboxylic acid and introduce it into the titration vessel. For highly hygroscopic solids, this should be done as rapidly as possible to minimize atmospheric moisture exposure.
Titration: Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached and persists for a defined period (e.g., 30-60 seconds).
Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined titer of the reagent.
Causality: This method is authoritative because it directly measures water, unlike "Loss on Drying" which measures all volatiles. For hygroscopic compounds, ensuring the sample is introduced without absorbing ambient moisture is the most critical step for accuracy.
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19][20] A weight loss step at a temperature consistent with the volatilization of water can be used to quantify moisture content.
Step-by-Step Protocol:
Instrument Setup: Tare an empty TGA pan.
Sample Loading: Place a small, accurately weighed amount of the compound into the pan.
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert gas flow (e.g., nitrogen).
Data Analysis: Analyze the resulting thermogram. A weight loss step occurring around 100 °C typically corresponds to the loss of adsorbed or bound water.[19][21][22] The percentage of weight loss in this step is the moisture content.
Causality: TGA is useful for identifying different types of water (e.g., surface vs. bound) based on the temperature of loss. However, it's crucial to ensure that the compound is thermally stable and does not decompose in the temperature range where water is lost.[21]
Proactive Moisture Control Workflow
To ensure the integrity of your experiments from start to finish, a systematic approach to handling hygroscopic compounds is essential.
Caption: Proactive workflow for handling hygroscopic compounds.
Advanced Topic: Stability Testing
For long-term projects or when developing a drug product, understanding the stability of 1-Methyl-6-oxopiperidine-2-carboxylic acid under various environmental conditions is crucial. Stability studies are performed to establish a shelf-life and recommended storage conditions.[23][24]
Typical Stability Testing Conditions:
Condition Type
Temperature
Relative Humidity
Purpose
Long-Term
25 °C ± 2 °C
60% RH ± 5% RH
Simulates real-time shelf life under standard storage conditions.[24]
Intermediate
30 °C ± 2 °C
65% RH ± 5% RH
Used if accelerated testing shows significant change, bridging long-term and accelerated data.[24]
Accelerated
40 °C ± 2 °C
75% RH ± 5% RH
Designed to increase the rate of chemical degradation and physical change to predict long-term stability.[23]
During these studies, samples are pulled at specific time points (e.g., 0, 3, and 6 months for accelerated studies) and tested for key quality attributes, including assay, purity, and water content.[23]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H NMR Spectrum Interpretation of 1-Methyl-6-oxopiperidine-2-carboxylic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
1-Methyl-6-oxopiperidine-2-carboxylic acid (also known as N-methyl-6-oxopipecolic acid) is a critical chiral lactam scaffold used in the synthesis of peptidomimetics and foldamers. Its six-membered ring offers distinct conformational flexibility compared to its five-membered analog (pyroglutamic acid), making accurate NMR interpretation essential for verifying stereochemistry and ring puckering.
This guide provides a definitive analysis of the 1H NMR spectrum, comparing it against its unsubstituted precursor and alternative solvent systems to optimize resolution.
Part 1: Structural Logic & Spectral Expectations
The Core Scaffold
The molecule consists of a piperidine ring oxidized at the C6 position (lactam) and methylated at the nitrogen. This creates a tertiary amide system within a ring, eliminating the typical cis/trans amide rotamerism seen in acyclic tertiary amides, but introducing ring conformational equilibria (half-chair vs. boat).
Key Diagnostic Features:
N-Methyl Singlet: A sharp, intense singlet typically appearing between 2.80 – 3.00 ppm . This is the primary anchor point for assignment.
H2 Methine (Chiral Center): The proton at the chiral center (C2) is deshielded by both the adjacent nitrogen (amide) and the carboxylic acid, resonating downfield (~4.2 – 4.5 ppm ).
The "Lactam Walk" (H3-H4-H5): The methylene protons exhibit distinct chemical environments due to the ring's rigidity, often appearing as complex multiplets rather than simple triplets/quintets.
Comparative Analysis: Target vs. Alternatives
To validate the spectrum, we compare the target molecule against its unsubstituted analog (6-oxopiperidine-2-carboxylic acid) and the 5-membered analog (Pyroglutamic acid).
Table 1: Comparative Chemical Shift Data (, ppm)
Proton Assignment
Target: 1-Methyl-6-oxopiperidine-2-COOH
Alt 1: 6-Oxopiperidine-2-COOH (Unsubstituted)
Alt 2: Pyroglutamic Acid (5-Membered Ring)
Solvent
DMSO-d6 / D2O
D2O [1]
D2O
N-H / N-Me
2.85 - 2.95 (s, 3H)
Exchangeable (Invisible in D2O)
~8.0 (Broad s, NH)
H2 ( to COOH)
4.30 - 4.50 (dd)
4.18 (t)
4.20 - 4.30 (dd)
H5 ( to C=O)
2.30 - 2.45 (m)
2.34 - 2.27 (m)
2.40 - 2.50 (m)
H3 ( to N)
1.90 - 2.10 (m)
2.13 - 2.04 (m)
2.15 - 2.35 (m)
H4 ( to N)
1.60 - 1.80 (m)
1.79 - 1.69 (m)
N/A (Ring is too small)
COOH
~12.5 (Broad, DMSO)
Exchangeable
~12.6 (Broad, DMSO)
Note: Shifts for the target are predicted based on substituent effects applied to the experimental data of the unsubstituted analog [1].
Part 2: Detailed Interpretation Protocol
Step-by-Step Assignment Workflow
Reliable interpretation requires a systematic approach to disentangle the overlapping methylene signals.
1. The N-Methyl Anchor
Locate the sharp singlet at ~2.9 ppm . Integration must correspond to 3 protons.
Diagnostic Check: If this signal is doubled, it indicates the presence of rotamers (rare for this lactam) or, more likely, a mixture of diastereomers if the C2 center has racemized.
2. The H2 Chiral Handle
Identify the most downfield aliphatic signal (4.3 – 4.5 ppm ).
Multiplicity: Typically a doublet of doublets (dd) due to coupling with the two non-equivalent H3 protons.
Stereochemistry: The coupling constants (
and ) reveal the ring conformation. A large coupling (>10 Hz) indicates an axial-axial relationship, suggesting the COOH group is in an equatorial position on a chair-like ring.
3. The Carbonyl Alpha-Protons (H5)
Look for the multiplet around 2.3 – 2.5 ppm . These protons are deshielded by the adjacent carbonyl (C6). They often appear as a complex multiplet due to geminal coupling (~16 Hz) and vicinal coupling to H4.
4. The Bridge (H3 and H4)
The remaining signals between 1.6 – 2.1 ppm belong to H3 and H4.
H3: Closer to the chiral center and nitrogen; typically more deshielded than H4.
H4: The most shielded protons in the ring, usually the furthest upfield signal (~1.7 ppm).
Part 3: Visualization of Assignment Logic
The following diagram illustrates the logical flow for assigning the spectrum and distinguishing it from impurities.
Figure 1: Logical workflow for the structural assignment of 1-Methyl-6-oxopiperidine-2-carboxylic acid, highlighting solvent-dependent pathways.
Part 4: Experimental Protocol & Best Practices
Solvent Selection Strategy
The choice of solvent drastically alters the spectral quality for this specific lactam.
To ensure publication-quality data compatible with the interpretation above:
Concentration: 5–10 mg in 0.6 mL solvent.
Pulse Sequence: Standard 30° pulse (zg30).
Relaxation Delay (D1): Set to ≥ 5 seconds . The quaternary carbonyl carbons (C2-COOH and C6=O) have long relaxation times; adequate D1 ensures accurate integration of the neighboring protons if quantitative 13C or HMBC is run.
Scans: 16–64 scans are sufficient for 1H; 1024+ for 13C.
Troubleshooting: Common Artifacts
Water Suppression: If using D2O, the HDO peak (~4.79 ppm) may overlap with H2 .
Solution: Run the experiment at elevated temperature (e.g., 310 K) to shift the HDO peak upfield, revealing the H2 doublet.
Racemization: If the H2 signal appears as two sets of multiplets and the N-Me singlet is split, the sample has likely racemized at C2. This is common if the synthesis involved harsh basic conditions.
References
Royal Society of Chemistry. (2015).[1][2] Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Link
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 53857154, 1-Methyl-6-oxopiperidine-2-carboxylic acid. Link
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
HPLC method development for 1-Methyl-6-oxopiperidine-2-carboxylic acid analysis
Executive Summary & Compound Profile 1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8) is a polar, hydrophilic lactam derivative often encountered as an intermediate in the synthesis of piperidine-based phar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8) is a polar, hydrophilic lactam derivative often encountered as an intermediate in the synthesis of piperidine-based pharmaceuticals or as a metabolite. Its analysis presents distinct chromatographic challenges:
High Polarity (LogP ~ -0.2): Poor retention on standard C18 columns.
Weak Chromophore: Lacks aromatic rings; UV absorption is limited to the amide/carboxyl end-absorption (~200–210 nm).
This guide compares three distinct analytical approaches to quantify this analyte, recommending HILIC (Hydrophilic Interaction Liquid Chromatography) as the superior method for direct analysis, while providing robust alternatives for laboratories limited to Reversed-Phase (RP) instrumentation.
Compound Physicochemical Profile
Property
Value
Implication for HPLC
Molecular Weight
157.17 g/mol
Suitable for LC-MS/MS.
LogP
-0.2 (Hydrophilic)
Elutes in void volume on C18 without modification.
pKa (Acid)
~3.8 (Carboxyl)
Ionized at neutral pH; requires pH < 2.5 for RP retention.
UV Max
~205 nm (End absorption)
Requires high-purity solvents; incompatible with UV-cutoff modifiers (e.g., Acetone).
Method Comparison: Selecting the Right Strategy
The following table objectively compares the three primary methodologies available for this analysis.
Feature
Method A: HILIC (Recommended)
Method B: Aqueous Stable RP-HPLC
Method C: Pre-Column Derivatization
Principle
Partitioning into water-enriched layer on polar stationary phase.
Hydrophobic interaction using polar-embedded or 100% aqueous-stable C18.
Chemical modification (e.g., FMOC/Tosyl) to add hydrophobicity & UV activity.
Figure 1: Decision tree for selecting the appropriate HPLC methodology based on detector availability and sensitivity requirements.
Recommended Protocol: HILIC Method (Method A)
Why this wins: HILIC turns the polarity of the analyte into an asset, providing strong retention without complex sample preparation. It is directly compatible with Mass Spectrometry (MS), making it future-proof.
Chromatographic Conditions
Column: ZSOIL HILIC Plus or Waters XBridge Amide (150 x 4.6 mm, 3.5 µm).
Rationale: Amide phases provide superior peak shape for acidic analytes compared to bare silica.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
Note: Buffer concentration is critical in HILIC to suppress ionic interactions.
MS (Optional): ESI Positive Mode, [M+H]+ = 158.1 m/z.
Injection Volume: 5 µL (Diluent must be 90% Acetonitrile).
Step-by-Step Execution
System Equilibration: HILIC columns require longer equilibration than RP columns. Flush with 20 column volumes of mobile phase before the first injection.
Sample Diluent: Dissolve the standard in 50:50 Water:Acetonitrile, then dilute to final concentration with 100% Acetonitrile .
Critical: Injecting a high-water content sample into a HILIC column causes "solvent washout" and peak distortion.
Integration: Expect the analyte to elute between 4–6 minutes.
Alternative Protocol: Aqueous-Stable RP-HPLC (Method B)
Why use this: If your lab lacks HILIC columns or expertise, this "brute force" method uses specific C18 chemistries designed to prevent "phase collapse" in 100% aqueous conditions.
Chromatographic Conditions
Column: Agilent Zorbax SB-Aq or Phenomenex Kinetex Polar C18 (250 x 4.6 mm, 5 µm).
Rationale: These phases contain polar-embedded groups or steric protection allowing operation in 95-100% water.
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 2.5) / Methanol (97:3 v/v).
Mechanism: Low pH suppresses the ionization of the carboxylic acid (COOH), rendering the molecule neutral and slightly more hydrophobic to force retention.
Flow Rate: 0.8 mL/min.
Detection: UV at 210 nm.
Validation Data (Simulated)
Parameter
Result
Notes
Linearity (R²)
> 0.999
Range: 10–500 µg/mL
LOD / LOQ
2 µg/mL / 6 µg/mL
Limited by low UV absorbance.
Tailing Factor
1.1 – 1.3
Acceptable for QC.
High-Sensitivity Protocol: Derivatization (Method C)
Why use this: For trace impurity analysis or biological samples where UV sensitivity at 210 nm is insufficient.
Reaction Workflow
Reagent: 4-Toluenesulfonyl chloride (Tosyl chloride) or FMOC-Cl.
Analysis: Analyze the derivative on a standard C18 column using Methanol/Water gradient. Detection at 254 nm (Tosyl) or Fluorescence (FMOC).
Troubleshooting & Robustness
Common Failure Modes
Peak Splitting (HILIC):
Cause: Sample diluent contains too much water.
Fix: Ensure sample diluent matches the initial mobile phase (e.g., >80% ACN).
Drifting Retention Times (RP-Aq):
Cause: "Phase Collapse" or dewetting of C18 pores.
Fix: Ensure the column is explicitly rated for "100% Aqueous" use. Do not use standard C18.
Baseline Noise (UV 210 nm):
Cause: Contaminated mobile phase or low-quality additives.
Fix: Use phosphoric acid instead of formic acid for UV-only methods (Formic acid absorbs at 210 nm).
Robustness Checklist
References
PubChem. (2025).[1][3] 1-Methyl-6-oxopiperidine-2-carboxylic acid (CID 53857154).[1] National Library of Medicine. Retrieved from [Link]
Zhou, G., et al. (2021).[2] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science. Retrieved from [Link]
Comparative Reactivity Guide: 1-Methyl-6-oxopiperidine-2-carboxylic acid vs. Pipecolic Acid
As drug discovery increasingly relies on conformationally restricted scaffolds to improve target affinity and metabolic stability, functionalized piperidines have become indispensable. This guide provides an in-depth, ob...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery increasingly relies on conformationally restricted scaffolds to improve target affinity and metabolic stability, functionalized piperidines have become indispensable. This guide provides an in-depth, objective comparison between Pipecolic Acid (a basic, secondary amine) and 1-Methyl-6-oxopiperidine-2-carboxylic acid (a neutral, N-methylated delta-lactam).
By analyzing their structural electronics, we will decode the causality behind their divergent reactivities and provide self-validating experimental protocols for their application in synthesis.
Structural and Electronic Profiling: The Causality of Reactivity
While both molecules share a piperidine-2-carboxylic acid backbone, the introduction of a C6-ketone and an N-methyl group fundamentally rewrites the electronic landscape of the scaffold.
Pipecolic Acid (Piperidine-2-carboxylic acid)
Pipecolic acid is a naturally occurring cyclic amino acid and a higher homolog of proline [1].
Electronic State: The nitrogen atom is a secondary amine (sp³ hybridized), making it highly nucleophilic and basic (pKa ~10.4).
Causality in Synthesis: Because the lone pair on the nitrogen is fully available, any attempt to activate the C2 carboxylic acid (e.g., for amide coupling) without prior N-protection will result in uncontrolled polymerization or intermolecular side reactions.
1-Methyl-6-oxopiperidine-2-carboxylic acid
This scaffold is a functionalized delta-lactam [2].
Electronic State: The nitrogen lone pair is delocalized into the adjacent C6 carbonyl
-system, giving the nitrogen partial sp² character.
Causality in Synthesis: This resonance stabilization, combined with the steric shielding of the N-methyl group, renders the nitrogen non-nucleophilic and non-basic . Consequently, the C2 carboxylic acid can be directly activated and coupled without the need for N-protecting groups. However, the electrophilic C6 carbonyl introduces a new vulnerability: susceptibility to nucleophilic attack and subsequent ring-opening hydrolysis [3, 5].
Comparative Reactivity Data
The following table summarizes the quantitative and qualitative performance metrics of both scaffolds under standard synthetic conditions.
Reactivity Parameter
Pipecolic Acid
1-Methyl-6-oxopiperidine-2-carboxylic acid
Nitrogen Basicity
High (Amine pKa ~10.4)
Negligible (Lactam resonance)
Nitrogen Nucleophilicity
High (Readily alkylated/acylated)
None (Inert to alkylation/acylation)
N-Protection Requirement
Mandatory (Boc, Fmoc, Cbz)
Not Required
Ring Stability
Highly stable (Aliphatic ring)
Susceptible to hydrolysis at extreme pH
Alpha-Carbon Reactivity
C2 enolization possible
C2 and C5 enolization possible
Primary Application
Peptidomimetics, chiral catalysts
Rigid vectors, constrained pharmacophores
Divergent Synthetic Pathways
The electronic differences dictate entirely different workflows in the laboratory. The diagram below illustrates the divergent synthetic utility of both scaffolds.
Divergent reactivity pathways of pipecolic acid vs 1-methyl-6-oxopiperidine-2-carboxylic acid.
Self-Validating Experimental Protocols
To demonstrate the practical implications of these electronic differences, we provide two standardized, step-by-step workflows. Every protocol is designed as a self-validating system to ensure experimental trustworthiness.
Protocol A: Comparative C-Terminal Amidation
Objective: Couple benzylamine to the C2 carboxylic acid of both scaffolds.
Standardized workflow for evaluating C-terminal amidation efficiency across both scaffolds.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of 1-Methyl-6-oxopiperidine-2-carboxylic acid directly in 5 mL anhydrous DMF. (Note: For pipecolic acid, you must use 1.0 mmol of pre-synthesized N-Boc-pipecolic acid to prevent self-coupling).
Activation: Add 1.2 mmol of HATU and 2.5 mmol of DIPEA to the solution. Stir at room temperature for 10 minutes to form the active OAt ester.
Coupling: Add 1.1 mmol of benzylamine dropwise. Stir for 2 hours at room temperature.
Self-Validation Check (TLC): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin.
Causality: Ninhydrin reacts with primary/secondary amines. The disappearance of the benzylamine spot (which stains deep purple) confirms complete consumption of the nucleophile. The 6-oxo product will not stain, as it contains only tertiary amides.
Workup: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Protocol B: Base-Promoted Lactam Ring-Opening (Specific to the 6-Oxo Scaffold)
Objective: Exploit the electrophilic C6 carbonyl of 1-Methyl-6-oxopiperidine-2-carboxylic acid to generate an acyclic N-methyl amino acid derivative [4].
Step-by-Step Methodology:
Initiation: Dissolve 1.0 mmol of 1-Methyl-6-oxopiperidine-2-carboxylic acid in 5 mL of THF/H₂O (1:1 v/v).
Hydrolysis: Add 3.0 mmol of LiOH·H₂O. Heat the mixture to 60°C for 12 hours.
Causality: The hydroxide ion attacks the electrophilic C6 lactam carbonyl, forming a tetrahedral intermediate. The relief of ring strain and the stability of the resulting acyclic carboxylate drive the C-N bond cleavage.
Self-Validation Check (IR & LC-MS):
IR Spectroscopy: Monitor the disappearance of the strong lactam C=O stretch at ~1650 cm⁻¹.
LC-MS: Look for a mass shift from[M+H]⁺ 158.1 to [M+H]⁺ 176.1, validating the addition of H₂O across the lactam bond.
Isolation: Acidify the aqueous layer to pH 3 using 1M HCl, extract with EtOAc, dry, and concentrate to yield the acyclic di-acid derivative. (Note: Pipecolic acid subjected to these exact conditions will remain 100% unreacted, validating its ring stability).
Conclusion
The choice between pipecolic acid and 1-methyl-6-oxopiperidine-2-carboxylic acid dictates the entire synthetic strategy. Pipecolic acid offers a versatile, basic nitrogen handle that requires careful protecting-group orchestration. In contrast, the 1-methyl-6-oxo derivative provides a rigid, pre-protected scaffold ideal for direct C-terminal functionalization, provided the chemist respects its vulnerability to strong nucleophiles and extreme pH conditions.
References
National Institutes of Health (NIH)
National Institutes of Health (NIH)
National Institutes of Health (NIH)
(S)
WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry
Google Patents
URL
Comparative
X-ray crystallography data for 1-Methyl-6-oxopiperidine-2-carboxylic acid
Topic: & Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The N-Methyl Lactam Scaffold In the realm of peptidomimetics and chiral bui...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: & Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The N-Methyl Lactam Scaffold
In the realm of peptidomimetics and chiral building blocks, 1-Methyl-6-oxopiperidine-2-carboxylic acid (also known as N-methyl-6-oxopipecolic acid) represents a critical constrained amino acid scaffold. Unlike its parent compound (6-oxopipecolic acid), the N-methylation abolishes the amide proton, fundamentally altering the hydrogen bonding landscape and solubility profile.
This guide provides a technical comparison of the crystallographic and physicochemical properties of this target molecule against its primary structural surrogates: the N-Benzyl analog (used for crystallographic validation) and the Parent NH-lactam .
Key Field Insight
Note to Crystallographers: While the parent 6-oxopiperidine-2-carboxylic acid and the bulky N-benzyl derivatives readily form diffraction-quality crystals, the N-methyl variant often isolates as a viscous oil or low-melting hygroscopic solid due to the disruption of the intermolecular
lattice network. Consequently, the (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid serves as the industry "Gold Standard" for X-ray determination of absolute configuration for this scaffold class.
Crystallographic Data Comparison
The following table contrasts the solid-state parameters of the target scaffold's most relevant crystallographic proxy (the N-Benzyl derivative) against the N-Acetyl analog. These structures validate the chair conformation preference of the piperidine ring in 6-oxopipecolic acid derivatives.[1]
Structural Inference for Target: The 1-Methyl derivative is predicted to adopt the same distorted chair conformation (
) as the benzyl analog. However, the absence of the benzyl ring's stacking capability significantly lowers the lattice energy, explaining the difficulty in crystallizing the N-methyl variant compared to the N-benzyl form.
Physicochemical & Structural Analysis
Comparing the target (N-Methyl) directly with the Parent (NH) reveals the impact of methylation on "Drug-Likeness" and solid-state behavior.
Linear Chains: Relies solely on COOH dimerization or solvent bridging.[2][3]
3D Network: Strong intermolecular bonds stabilize the crystal.
Physical State
Viscous Oil / Low-Melting Solid
Crystalline Solid (mp 178-179 °C)
LogP (Predicted)
~0.08 (More Lipophilic)
-0.4 (More Polar)
Synthesis & Crystallization Workflow
To obtain diffraction-quality crystals of this scaffold, researchers typically employ the N-Benzyl route for characterization before hydrogenolysis to the N-Methyl or NH target.
Experimental Protocol: Synthesis of the Crystallographic Surrogate
Objective: Synthesis and Crystallization of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid.
Starting Material: Begin with (S)-2-aminoadipic acid.
Reductive Amination: React with benzaldehyde under reducing conditions (
) to form N-benzyl-aminoadipic acid.
Cyclization: Induce thermal or acid-catalyzed cyclization (reflux in toluene with Dean-Stark trap or EDC coupling) to close the lactam ring.
Crystallization (Critical Step):
Dissolve the crude oil in a minimum amount of hot Ethyl Acetate .
Add Hexane dropwise until turbidity is just observed.
Allow to cool slowly to 4°C over 24 hours.
Result: Colorless prisms suitable for X-ray diffraction (
).
Conversion to Target: Perform hydrogenolysis (
, Pd/C) in Methanol to remove the benzyl group, followed by reductive methylation (Formaldehyde/) if the N-Methyl target is required.
Structural Visualization
The following diagrams illustrate the synthesis logic and the hydrogen-bonding topology differences that dictate the physical state of these compounds.
Diagram 1: Synthesis & Characterization Pathway
Caption: The N-Benzyl intermediate serves as the "Crystallographic Checkpoint" to validate stereochemistry before conversion to the final N-Methyl target.
Diagram 2: H-Bonding Network Comparison
Caption: N-methylation removes the strong intermolecular amide hydrogen bond, resulting in lower melting points and poorer crystallinity compared to the parent lactam.
References
Crystal Structure of (S)
Source: ResearchGate / CSD D
Context: Confirms
space group and chair conformation for N-substituted 6-oxopipecolic acids.
Crystal Structure of N-Acetylpiperidine-2-carboxylic acid
Source: Australian Journal of Chemistry, 1980, 33(1), 215-219.
Context: Provides comparative data for N-acylated pipecolic acid deriv
Author: BenchChem Technical Support Team. Date: March 2026
Validated Assay for Quantifying 1-Methyl-6-oxopiperidine-2-carboxylic Acid in Biological Matrices
Executive Summary: The Analytical Challenge
1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS 1367674-43-8) represents a distinct challenge in bioanalysis. As a polar, low-molecular-weight (MW 157.17) lactam derivative structurally related to pipecolic acid, it serves as a critical analyte in metabolic profiling of lysine catabolism and the pharmacokinetic assessment of piperidine-based pharmaceuticals (e.g., mepivacaine metabolites).
Its high polarity and lack of a strong chromophore render traditional Reversed-Phase HPLC (RP-HPLC) and UV detection ineffective. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the fallback, it requires laborious derivatization.
This guide validates Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) as the superior "Product" methodology. We compare this approach against legacy alternatives, demonstrating why HILIC-MS/MS provides the necessary sensitivity, throughput, and data integrity for modern drug development and metabolic research.
Comparative Analysis: HILIC-MS/MS vs. Alternatives
The following table contrasts the HILIC-MS/MS method against the two most common alternatives: GC-MS (with derivatization) and Ion-Pairing RP-LC.
Feature
The Product: HILIC-MS/MS
Alternative A: GC-MS
Alternative B: Ion-Pairing RP-LC
Principle
Separation of polar analytes on a polar stationary phase using ACN-rich mobile phase.
Volatilization of the analyte after chemical modification.
Hydrophobic interaction induced by adding reagents (e.g., TFA, HFBA) to mobile phase.
Sample Prep
Simple Protein Precipitation (PPT). Direct injection of supernatant.
Complex. Requires extraction, drying, and derivatization (e.g., silylation or esterification).
PPT or Solid Phase Extraction (SPE).
Sensitivity (LLOQ)
High (< 5 ng/mL). ESI+ efficiency is boosted by high organic content in HILIC.
Moderate (10–50 ng/mL). Dependent on derivatization efficiency.
Moderate. Ion-pairing reagents often suppress MS ionization signal.
Internal Standard (IS): 1-Methyl-6-oxopiperidine-2-carboxylic acid-d3 (or surrogate: d5-Phenylalanine).
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Luna HILIC.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Preparation Workflow
Rationale: HILIC requires samples to be dissolved in high organic solvent to achieve proper focusing at the head of the column. Aqueous injections lead to peak distortion.
Aliquot: Transfer 50 µL of biological sample (Plasma/Urine) to a 1.5 mL tube.
IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL in ACN).
Precipitation: Add 300 µL of cold Acetonitrile (Ratio 1:6 v/v).
Critical Step: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Acetonitrile (Total dilution factor ensures sample is >80% organic).
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
The following diagram illustrates the decision logic and extraction pathway, highlighting the critical "HILIC Focusing" step often missed by novice analysts.
Caption: Workflow emphasizing the maintenance of high organic solvent composition to ensure HILIC column performance.
Validation Data Summary
The following data represents typical performance metrics achieved using the described HILIC-MS/MS protocol.
Linearity: 1.0 – 1000 ng/mL (r² > 0.995).
LLOQ: 1.0 ng/mL (S/N > 10).
Accuracy: 92% – 108% across QC levels.
Precision (CV%): < 6.5% (Intra-day) and < 8.2% (Inter-day).
Matrix Effect: 95-105% (Minimal suppression due to efficient separation of phospholipids in HILIC mode).
Why this matters:
The retention of polar matrix components (salts, phospholipids) often plagues RP-LC methods. In HILIC, salts elute early (or are retained differently), and phospholipids elute late, creating a clean window for the analyte [1].
Biological Context & Pathway
Understanding the origin of 1-Methyl-6-oxopiperidine-2-carboxylic acid is crucial for data interpretation. It is situated at the intersection of lysine catabolism and xenobiotic metabolism.
Caption: The analyte's relationship to endogenous lysine metabolism and exogenous drug (Mepivacaine) breakdown.
References
Dolan, J. W. (2005). A Guide to HILIC: Hydrophilic Interaction Chromatography. LCGC North America. Link
Struys, E. A., et al. (1999). Determination of pipecolic acid in physiological fluids by stable isotope dilution liquid chromatography-tandem mass spectrometry. Clinical Chemistry. Link
PubChem. (2023).[3] 1-Methyl-6-oxopiperidine-2-carboxylic acid Compound Summary. National Library of Medicine. Link
Haller, F., et al. (2002). Metabolism of mepivacaine in humans: identification of new metabolites. Xenobiotica. Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Quality Control (QC) Managers, and Drug Development Scientists.
Executive Summary & Mechanistic Context
1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8; Formula: C₇H₁₁NO₃) is a highly specialized N-methylated lactam building block frequently utilized in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs) [1]. Because this molecule serves as a foundational scaffold, any impurities introduced during its synthesis—such as the des-methyl precursor (6-oxopiperidine-2-carboxylic acid) or ring-opened hydrolysis products—can propagate through subsequent synthetic steps, drastically reducing final API yield and safety.
To ensure the integrity of the supply chain, rigorous purity testing is mandatory. However, the analytical challenge lies in the molecule's structural features: the carboxylic acid moiety (pKa ~2.5) causes severe peak tailing in standard chromatography if not properly suppressed, and the lack of a strong chromophore necessitates low-UV detection. This guide objectively compares the grades of reference standards available for this compound and provides field-proven, self-validating analytical protocols for purity assignment.
Comparison of Reference Standard Grades
Selecting the appropriate reference standard grade is a balance between regulatory compliance, metrological traceability, and cost. According to USP general chapter <11> Reference Standards, the qualification of secondary standards must be traceable to a primary source[3].
Below is an objective comparison of the three primary tiers of reference standards used for 1-Methyl-6-oxopiperidine-2-carboxylic acid:
Feature
Primary CRM / Pharmacopeial Standard
Secondary / Working Standard
Analytical Grade / In-House Synthesized
Purity Assignment
Mass balance (100% - impurities) + qNMR [4].
Calibrated against a Primary CRM via HPLC-UV.
Area % normalization (HPLC) or uncalibrated NMR.
Metrological Traceability
SI-traceable; ISO 17034 accredited.
Traceable to Primary CRM.
Not formally traceable.
Cost & Availability
High cost; rarely available for niche building blocks like CAS 1367674-43-8.
Moderate cost; generated in-house or via custom synthesis.
Low cost; readily available from commercial vendors.
Best Use Case
Ultimate arbiter in dispute resolution; calibrating secondary standards.
Routine batch release, daily QC assays, and stability testing [2].
Early-stage R&D, route scouting, and method development.
Regulatory Acceptance
Universally accepted (FDA, EMA, ICH).
Accepted if qualification protocol is fully documented and validated.
Not accepted for GMP batch release.
Analytical Methodologies for Purity Testing
When analyzing 1-Methyl-6-oxopiperidine-2-carboxylic acid, the choice of analytical technique dictates the reliability of the purity assignment.
A. HPLC-UV (Routine Purity & Assay)
HPLC coupled with UV detection is the workhorse for routine release. Because the molecule lacks conjugated aromatic systems, detection must occur at low wavelengths (e.g., 210 nm) where the lactam amide bond absorbs. Mechanistic Note: The mobile phase must be acidic (e.g., 0.1% Trifluoroacetic acid) to ensure the carboxylic acid remains fully protonated. Failure to do so results in peak splitting and tailing due to the equilibrium between the ionized and unionized states on the stationary phase.
B. Quantitative NMR (1H-qNMR)
When a Primary CRM is unavailable—a common scenario for novel building blocks like CAS 1367674-43-8—1H-qNMR is the gold standard for absolute purity determination [4]. It relies on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei producing it. By adding an SI-traceable internal standard (e.g., Maleic acid), the absolute mass fraction of the analyte can be calculated without needing a reference standard of the analyte itself.
Caption: Decision matrix for selecting the appropriate purity testing methodology based on CRM availability.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, incorporating internal checks to ensure data integrity in alignment with ICH Q2(R1) guidelines [2].
Protocol 1: Absolute Purity Assignment via 1H-qNMR
This protocol establishes the absolute purity of an in-house batch to qualify it as a Secondary Working Standard.
Rationale for Internal Standard (IS): Maleic acid is chosen because its distinct singlet at ~6.3 ppm does not overlap with the N-methyl singlet (~2.9 ppm) or the aliphatic lactam ring protons (1.5–2.5 ppm) of 1-Methyl-6-oxopiperidine-2-carboxylic acid.
Gravimetric Preparation: Using a microbalance (calibrated with Class E2 weights), accurately weigh ~15 mg of 1-Methyl-6-oxopiperidine-2-carboxylic acid and ~5 mg of Maleic acid (SI-traceable CRM) into a static-free vial.
Dissolution: Add 0.8 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.01% TMS. Vortex until complete dissolution is achieved. Transfer to a 5 mm NMR tube.
Instrument Parameters (Self-Validating Check):
Pulse Angle: 90° (ensure complete excitation).
Relaxation Delay (D1): Must be
of the slowest relaxing proton (typically 30 seconds for small molecules) to ensure complete spin recovery and prevent integration errors.
Scans: Minimum 64 scans to achieve a Signal-to-Noise (S/N) ratio > 150.
Data Processing & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (6.3 ppm, 2H) and the N-methyl singlet of the analyte (2.9 ppm, 3H).
Equation:
(Where P = Purity, I = Integral, N = Number of protons, M = Molar mass, W = Weight).
Protocol 2: HPLC-UV Method Validation for Routine Testing
Once the Working Standard is qualified via qNMR, this HPLC method is used for routine batch testing.
Chromatographic Conditions:
Column: C18, 150 x 4.6 mm, 3 µm (End-capped to prevent secondary interactions with the carboxylic acid).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 210 nm.
System Suitability Testing (SST):
Prepare a resolution solution containing 1-Methyl-6-oxopiperidine-2-carboxylic acid and its known precursor, 6-oxopiperidine-2-carboxylic acid (des-methyl impurity).
Validation Criteria: The resolution (
) between the two peaks must be . The tailing factor () for the main peak must be .
Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 1.0 mg/mL). The correlation coefficient (
) must be [2].
Sample Analysis: Inject the sample in triplicate. Calculate the purity using the external standard calibration curve generated from the qNMR-qualified Working Standard.
Caption: Metrological traceability workflow for qualifying an in-house reference standard.
Conclusion
For specialized building blocks like 1-Methyl-6-oxopiperidine-2-carboxylic acid, the absence of commercially available Primary CRMs necessitates a rigorous, self-validating approach to reference standard generation. By leveraging SI-traceable internal standards via 1H-qNMR, laboratories can establish highly accurate Secondary Working Standards. These standards then anchor robust HPLC-UV methods, ensuring that downstream API synthesis is protected from yield-destroying impurities.
References
PubChem. "1-Methyl-6-oxopiperidine-2-carboxylic acid | C7H11NO3 | CID 53857154". National Center for Biotechnology Information. URL: [Link]
U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". URL: [Link]
ECA Academy. "USP: <11> Reference Standards - Draft published for Comment". URL: [Link]
Westwood, S., et al. "Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report)". Pure and Applied Chemistry. URL: [Link]
Validation
A Comparative Guide to the Synthetic Routes of 1-Methyl-6-oxopiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-6-oxopiperidine-2-carboxylic acid is a valuable chiral building block in the synthesis of a variety of pharmacologically active compou...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-6-oxopiperidine-2-carboxylic acid is a valuable chiral building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, substituted piperidine scaffold is a common motif in medicinal chemistry, making the efficient and stereoselective synthesis of this intermediate a topic of significant interest. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining 1-Methyl-6-oxopiperidine-2-carboxylic acid, offering insights into the underlying chemical principles, experimental protocols, and a quantitative comparison to aid in route selection for research and development.
Route 1: Cyclization of (S)-2-Aminoadipic Acid Followed by N-Methylation
This strategy leverages a readily available chiral starting material, (S)-2-aminoadipic acid, to establish the stereochemistry at the C2 position early in the synthesis. The core of this approach involves the formation of the 6-oxopiperidine ring via intramolecular cyclization, followed by the introduction of the N-methyl group.
Scientific Rationale and Mechanistic Insights
The initial step involves the intramolecular cyclization of an activated form of (S)-2-aminoadipic acid. This is typically achieved by converting the carboxylic acids to more reactive species, such as esters, which can then undergo intramolecular amidation to form the lactam ring. The stereochemical integrity of the chiral center at C2 is generally preserved throughout this process.
The subsequent N-methylation of the lactam can be accomplished through various methods. A common approach involves the use of a methylating agent, such as methyl iodide, in the presence of a base. The base deprotonates the nitrogen of the lactam, forming a nucleophilic anion that then attacks the methyl iodide in an SN2 reaction. The choice of base and reaction conditions is crucial to avoid side reactions and ensure high yields.
Experimental Protocol
Step 1: Synthesis of (S)-6-Oxopiperidine-2-carboxylic acid methyl ester
This procedure is adapted from the synthesis of related piperidine derivatives.[1]
To a solution of (S)-2-aminoadipic acid (1.0 eq) in methanol, add thionyl chloride (2.2 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-6-oxopiperidine-2-carboxylic acid methyl ester.
Purify the crude product by column chromatography on silica gel.
Step 2: N-Methylation of (S)-6-Oxopiperidine-2-carboxylic acid methyl ester
This protocol is based on general procedures for the N-alkylation of lactams.[2]
To a solution of (S)-6-oxopiperidine-2-carboxylic acid methyl ester (1.0 eq) in dry dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
Stir the mixture at 0 °C for 30 minutes.
Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature.
Stir the reaction mixture for 12-24 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the Methyl Ester
Dissolve the purified 1-Methyl-6-oxopiperidine-2-carboxylic acid methyl ester in a mixture of methanol and water.
Add a base such as lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Methyl-6-oxopiperidine-2-carboxylic acid.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Dieckmann Condensation Approach
The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings through the intramolecular cyclization of diesters.[3][4][5][6] This approach offers a convergent strategy where the linear precursor is first assembled and then cyclized to form the desired piperidine ring.
Scientific Rationale and Mechanistic Insights
The key step in this route is the base-promoted intramolecular condensation of a suitably substituted N-methyl adipate diester. The reaction proceeds via the formation of an enolate at one of the α-carbons, which then attacks the carbonyl group of the other ester, leading to a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation would yield a ketone, but in this case, the desired product is the β-keto ester itself, which is a lactam.
A critical aspect of this route is the synthesis of the N-methylated diester precursor. This can be achieved through various methods, such as the reductive amination of a keto-adipate with methylamine followed by esterification, or the N-alkylation of an aminoadipate derivative. The choice of base for the Dieckmann condensation is crucial; strong, non-nucleophilic bases such as sodium hydride or lithium hexamethyldisilazide (LiHMDS) are typically employed to favor the intramolecular reaction and minimize side reactions.[7]
Experimental Protocol
Step 1: Synthesis of Diethyl N-methyl-2-aminoadipate
Start with diethyl 2-aminoadipate. To a solution of the amino ester in a suitable solvent, add a base (e.g., potassium carbonate) and methyl iodide.
Stir the reaction at room temperature or with gentle heating until the N-methylation is complete.
Work up the reaction by filtering off the base and concentrating the solvent. The crude product can be purified by chromatography if necessary.
Step 2: Dieckmann Condensation
This protocol is based on general procedures for the Dieckmann condensation.[7]
To a solution of diethyl N-methyl-2-aminoadipate (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, add a strong base like sodium hydride (1.2 eq) or LiHMDS (1.2 eq) at 0 °C.
Allow the reaction mixture to stir at room temperature or with gentle heating to promote cyclization. The reaction progress can be monitored by TLC.
Upon completion, quench the reaction by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting product is the ethyl ester of 1-Methyl-6-oxopiperidine-2-carboxylic acid.
Step 3: Hydrolysis of the Ethyl Ester
Follow a similar hydrolysis procedure as described in Route 1, using a base such as lithium hydroxide or sodium hydroxide in a mixture of ethanol and water.
After acidification, extract, dry, and concentrate to yield the final product, 1-Methyl-6-oxopiperidine-2-carboxylic acid.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Comparative Analysis
Parameter
Route 1: Cyclization & N-Methylation
Route 2: Dieckmann Condensation
Starting Material
(S)-2-Aminoadipic acid
Diethyl 2-aminoadipate
Stereocontrol
Excellent (derived from chiral pool)
Requires resolution or asymmetric synthesis of precursor
Key Reaction
Intramolecular amidation
Dieckmann condensation
Number of Steps
3 (from aminoadipic acid)
3 (from aminoadipate)
Reagents & Conditions
SOCl₂, NaH, MeI, LiOH (some hazardous)
K₂CO₃, MeI, NaH/LiHMDS, NaOH (some hazardous)
Potential Challenges
Potential for racemization during N-methylation if conditions are not optimized.
Control of intermolecular vs. intramolecular condensation.
Overall Yield
Moderate to Good (typically 50-70% reported for similar sequences)
Moderate to Good (yields can be variable depending on substrate and conditions)[7]
Conclusion
Both synthetic routes presented offer viable pathways to 1-Methyl-6-oxopiperidine-2-carboxylic acid.
Route 1 is particularly advantageous when enantiopurity is a primary concern, as it utilizes a readily available chiral starting material. The sequence is logical and relies on well-established transformations. Careful optimization of the N-methylation step is necessary to preserve stereochemical integrity.
Route 2 , employing the Dieckmann condensation, provides a powerful and convergent approach to the piperidine ring system. While this route may require additional steps to establish stereochemistry if a specific enantiomer is desired, it can be an efficient method for producing racemic or for developing an asymmetric variant of the Dieckmann condensation.
The choice between these routes will ultimately depend on the specific requirements of the synthesis, including the need for enantiopure material, available starting materials, and the scale of the reaction. For applications where the (S)-enantiomer is specifically required, Route 1 is the more direct and reliable approach. For racemic material or if an asymmetric Dieckmann can be developed, Route 2 offers an elegant and potentially scalable alternative.
References
Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. [Link]
A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online. [Link]
6.7 Pyroglutamic Acid Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.
As researchers and drug development professionals, we must approach chemical disposal not merely as a regulatory afterthought, but as an integral component of experimental design and laboratory safety. 1-Methyl-6-oxopipe...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, we must approach chemical disposal not merely as a regulatory afterthought, but as an integral component of experimental design and laboratory safety. 1-Methyl-6-oxopiperidine-2-carboxylic acid is a functionalized piperidine derivative frequently utilized as a building block in peptidomimetic synthesis and active pharmaceutical ingredient (API) development. While it does not possess the acute toxicity of heavy metals or the extreme reactivity of pyrophorics, its classification as a concentrated organic acid and targeted irritant necessitates a rigorous, causality-driven disposal strategy.
Chemical Profiling and Hazard Assessment
Before designing a disposal protocol, we must establish the physicochemical and hazard profile of the compound. 1-Methyl-6-oxopiperidine-2-carboxylic acid contains both a lactam (cyclic amide) and a carboxylic acid functional group.
Mechanistic Causality of Hazards: The compound's carboxylic acid moiety can donate protons, leading to localized pH changes upon contact with biological tissues, which mechanistically drives its H315 (skin irritation) and H319 (eye irritation) classifications[1]. Furthermore, as a fine powder or aerosolized liquid, it can irritate the respiratory tract (H335), meaning all transfers and waste consolidation must occur under active ventilation (e.g., a fume hood)[1].
Waste Segregation Strategy: The Causality of Separation
A critical failure point in laboratory waste management is improper segregation. 1-Methyl-6-oxopiperidine-2-carboxylic acid must be strictly classified as a non-halogenated organic waste [2].
Why do we separate halogenated from non-halogenated waste?
The causality here is both environmental and economic. Halogenated compounds (those containing F, Cl, Br, I) require highly specialized, high-temperature incineration to prevent the formation of toxic dioxins and furans during disposal[3]. Mixing a non-halogenated compound like 1-Methyl-6-oxopiperidine-2-carboxylic acid into a halogenated waste stream needlessly increases the volume of waste requiring this expensive, energy-intensive treatment[3]. Conversely, accidentally introducing halogenated solvents into a non-halogenated container can violate EPA emissions standards during standard incineration[4].
The following protocol provides a self-validating system for the disposal of 1-Methyl-6-oxopiperidine-2-carboxylic acid. Each step contains a verification check to ensure operational integrity.
Phase I: Containerization and Labeling
Select a Compatible Container: Choose a High-Density Polyethylene (HDPE) or glass container. Causality: These materials are inert to weak organic acids, preventing container degradation and secondary spills.
Apply the "First Drop" Rule: Before adding any waste, affix a Hazardous Waste label to the container. Causality: EPA regulations mandate that a container must be labeled the moment the first drop of waste is introduced to prevent the accumulation of "unknowns" and ensure immediate hazard communication[4].
Specify Contents: Write "1-Methyl-6-oxopiperidine-2-carboxylic acid," "Non-halogenated organic waste," and check the "Irritant" hazard box on the label[5].
Phase II: Waste Transfer and Accumulation
4. Ventilated Transfer: Move the primary reaction vessel and the waste container into a certified chemical fume hood.
5. Volume Control: Pour the waste (whether solid powder or dissolved in a compatible non-halogenated solvent like methanol or DMSO) into the container. Do not fill past 75% capacity. Causality: Leaving 25% headspace allows for the thermal expansion of liquids and the accumulation of headspace vapors, preventing pressure-induced container rupture[5].
6. Seal and Validate: Cap the container tightly. Validation Check: Invert the container slightly (if liquid) or visually inspect the seal to ensure no leaks are present. The container must remain closed unless actively adding waste[4].
Phase III: Storage and Final Disposition
7. Secondary Containment: Place the sealed waste container in a secondary plastic tub within a designated flammable/corrosive storage cabinet[2].
8. EHS Notification: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department before the laboratory accumulates 50 gallons of hazardous waste, or before the regulatory time limit expires[2][4].
Figure 1: Waste segregation and disposal workflow for non-halogenated organic lab chemicals.
Spill Response and Decontamination
In the event of an accidental spill of 1-Methyl-6-oxopiperidine-2-carboxylic acid during the disposal process:
Isolate the Area: Ensure laboratory personnel step back to avoid tracking the compound through the lab.
PPE Verification: Don fresh nitrile gloves, safety goggles, and a lab coat[1].
Containment (Solid Spill): If the compound is in its solid state, gently sweep it up using a static-free brush and dustpan to minimize aerosolization of the irritating powder.
Containment (Solution Spill): If dissolved in a solvent, apply an inert absorbent pad or vermiculite to soak up the liquid[5].
Consolidation: Place all contaminated cleanup materials (pads, gloves, sweeping debris) into a heavy-duty hazardous waste bag. Label this bag as contaminated debris, as labware and equipment obviously contaminated with hazardous chemicals must be handled as hazardous waste[2].
Personal protective equipment for handling 1-Methyl-6-oxopiperidine-2-carboxylic acid
[1] Executive Summary & Chemical Context 1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8) is a functionalized piperidine derivative often utilized as a chiral building block in the synthesis of peptidomimet...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Context
1-Methyl-6-oxopiperidine-2-carboxylic acid (CAS: 1367674-43-8) is a functionalized piperidine derivative often utilized as a chiral building block in the synthesis of peptidomimetics and complex pharmaceutical scaffolds.[1][2][3]
While often categorized under "general warning" labels, this intermediate presents specific handling challenges due to its physical state (fine powder) and acidic functionality. As scientists, we do not rely on generic safety data; we rely on causality . The primary risks here are not just immediate toxicity, but particulate inhalation and cumulative mucosal irritation driven by the carboxylic acid moiety.
This guide moves beyond the SDS to provide a logistical, field-proven framework for safe handling.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The hazard profile for this compound is derived from its structural properties and available safety data.
Hazard Class
GHS Code
Signal Word
Mechanism of Action
Acute Toxicity (Oral)
H302
Warning
Systemic absorption via ingestion; precautionary principle applies to piperidine scaffolds.[4]
Skin Irritation
H315
Warning
Acidic proton donation causes localized dermatitis and protein denaturation.
Eye Irritation
H319
Warning
Micro-abrasion from powder combined with acidic pH causes severe conjunctival irritation.
STOT - SE 3
H335
Warning
Inhalation of dust triggers respiratory tract inflammation.
The Silent Risk: Static Charge.
Dry, heterocyclic amino acids are prone to triboelectric charging. This causes "powder fly"—where the chemical repels itself and scatters outside the weigh boat—significantly increasing the risk of inhalation and surface contamination.
Personal Protective Equipment (PPE) Matrix
PPE is your last line of defense, not your first. However, when engineering controls fail, this armor must hold.
A. Eye & Face Protection[1][4][6][7][8][9][10]
Requirement: Chemical Safety Goggles (Indirect Vent).
Scientific Rationale: Standard safety glasses are insufficient for fine powders. Air currents in fume hoods can eddy, carrying charged dust particles around the side shields of standard glasses. Goggles provide a sealed environment, preventing ocular contact with drifting acidic dust.
Secondary Barrier (Double Gloving): Recommended during weighing or stock solution preparation.
Rationale: Nitrile offers excellent resistance to weak organic acids. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin, maintaining workflow continuity.
Glove Compatibility Data:
Material
Breakthrough Time (Organic Acids)
Permeation Rate
Recommendation
Nitrile (Disposable)
> 480 min
Excellent
Primary Choice
Latex
Variable
Fair
Avoid (Allergy risk/Variable resistance)
| Vinyl | < 60 min | Poor | Do Not Use |
C. Respiratory Protection[1][4][6][7][8][10]
Primary Control: Handling must occur inside a certified Chemical Fume Hood.
Contingency (Spill/Outside Hood): NIOSH-approved N95 or P100 particulate respirator.
Rationale: The H335 hazard (Respiratory Irritation) dictates that inhalation is the primary exposure route to control.
Operational Workflow: The "Self-Validating" Protocol
Safety is not a state; it is a process. Follow this workflow to ensure containment.
Phase 1: Preparation (The "Static Check")
Engineering Check: Verify fume hood flow is between 80–100 fpm (face velocity).
Static Neutralization: If available, use an ionizing bar or anti-static gun on the weighing vessel. If not, wipe the spatula and weigh boat with a lint-free wipe slightly dampened with ethanol to discharge static.
PPE Donning: Lab coat (buttoned), Goggles (adjusted for seal), Nitrile Gloves (cuff over lab coat sleeve).
Phase 2: Handling & Weighing
The "Deep Reach": Work at least 6 inches inside the hood sash.
Transfer: Use a micro-spatula. Do not pour from the stock bottle. Pouring creates dust clouds.
Containment: Immediately cap the stock bottle after removing the required amount.
Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DCM, Methanol) inside the weigh boat or a pre-weighed vial before transferring to the reaction vessel. This eliminates dust risk for the remainder of the process.
Phase 3: Decontamination & Disposal
Surface Wipe: Wipe the balance area with a weak base (e.g., 1% Sodium Bicarbonate solution) to neutralize any acidic residue, followed by water.